Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBXPKVWLHOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692851 | |
| Record name | tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752234-60-9 | |
| Record name | tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications as a versatile intermediate for developing novel therapeutics.
Core Compound Identification and Properties
This compound is a spirocyclic compound featuring a hydantoin ring fused to a piperidine system. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability and utility in multi-step synthetic sequences.[1] This structural motif is of significant interest in drug discovery due to the rigid, three-dimensional architecture conferred by the spiro center, which can facilitate precise interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 752234-60-9 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | ChemBK |
| Molecular Weight | 268.31 g/mol | ChemBK |
| IUPAC Name | This compound | BenchChem |
| Synonyms | 8-Boc-2,8-diazaspiro[4.5]decane-1,3-dione, N-Boc-piperidine-4-spiro-5'-hydantoin | --- |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | --- |
Synthesis: The Bucherer-Bergs Approach
The most common and efficient method for constructing the spirohydantoin core of this molecule is the Bucherer-Bergs reaction .[3][4][5][6] This robust, one-pot, multi-component reaction utilizes a ketone, a cyanide source (typically KCN or NaCN), and ammonium carbonate to form the desired hydantoin ring system.[4][5][7]
For the synthesis of our target compound, the readily available starting material is N-Boc-4-piperidone . The reaction proceeds through the initial formation of a cyanohydrin, followed by reaction with ammonia (from ammonium carbonate) to yield an aminonitrile intermediate. This intermediate then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to furnish the final spirohydantoin product.[5][7]
Caption: Synthetic workflow for the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis via Bucherer-Bergs Reaction
This protocol is a representative procedure based on the principles of the Bucherer-Bergs reaction adapted for this specific substrate.[7][8]
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with N-Boc-4-piperidone (1.0 eq), ammonium carbonate (approx. 4.0 eq), and a 1:1 mixture of ethanol and water.
-
Addition of Cyanide: Carefully add potassium cyanide (approx. 2.0 eq) to the stirring suspension. CAUTION: Handle KCN with extreme care, using appropriate personal protective equipment. Avoid contact with acids, which liberates highly toxic HCN gas.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous slurry in an ice bath and acidify to pH 6-7 by the slow addition of 1N HCl. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, dissolve the crude product in ethyl acetate, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS) to verify the molecular weight, and HPLC for quantitative purity assessment.[1]
Applications in Drug Discovery & Development
The true value of this compound lies in its role as a versatile scaffold for generating libraries of complex molecules with potential therapeutic applications. The hydantoin and piperidine rings present multiple points for chemical modification.
Scaffold for Novel Opioid Receptor Agonists
A significant application of this scaffold is in the development of novel δ-opioid receptor (DOR) agonists.[9][10] DORs are a promising target for treating pain and neurological disorders, but many existing agonists have failed in clinical trials due to adverse effects.[9][10]
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, derived directly from our title compound, has been identified as a novel chemotype for selective DOR agonists.[9][10] The synthesis of these agonists typically involves two key steps starting from our intermediate:
-
N-Alkylation: The N-H group at position 1 of the hydantoin ring can be alkylated with various electrophiles to introduce diverse side chains.
-
Boc Deprotection and Functionalization: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., TFA or HCl in dioxane). The newly freed secondary amine can then be functionalized, for instance, by reductive amination or acylation, to attach pharmacophoric elements that modulate receptor affinity and selectivity.
Caption: Derivatization workflow for drug discovery applications.
This modular approach allows for the systematic exploration of the chemical space around the spirocyclic core, enabling the optimization of pharmacological properties such as potency, selectivity, and metabolic stability. The development of this novel class of DOR agonists highlights the potential to create clinical candidates with improved safety profiles compared to previous chemotypes.[9]
Safety and Handling
Hazard Identification:
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Acute Toxicity: May be harmful if swallowed.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and tightly sealed container.
Conclusion
This compound is a valuable and strategically important building block for medicinal chemists. Its straightforward synthesis via the Bucherer-Bergs reaction and the presence of multiple, orthogonally-functionalizable sites make it an ideal starting point for the creation of diverse molecular libraries. Its recent application in the discovery of a new class of δ-opioid receptor agonists underscores its potential to contribute to the development of next-generation therapeutics for challenging diseases.
References
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one.
- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Org. Synth. 2002, 79, 109.
- Ambeed. (n.d.). Bucherer-Bergs Reaction.
-
MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Walz, A. J., & Hsu, F.-L. (2017). An Operationally Simple Synthesis of Fentanyl Citrate.
- CN102838385A. (2012). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.
- Molbank. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. 2009(2), M599.
- Journal of Medicinal Chemistry. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
- BenchChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate.
- Journal of Pharmacology and Experimental Therapeutics. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. 389(3), 301-309.
- Molecules. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- PubMed Central. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.
- Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). EP-Directory listing-Product Center.
Sources
- 1. 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one | Benchchem [benchchem.com]
- 2. This compound | 752234-60-9 | Benchchem [benchchem.com]
- 3. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Novel Spirocyclic Diamines
Foreword: Embracing Three-Dimensionality in Drug Discovery
The principle of "escaping flatland" has become a guiding mantra in modern medicinal chemistry, urging a move away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1] Spirocyclic diamines are exemplary of this new paradigm. These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid and conformationally restricted framework.[1][2] This rigidity can lead to enhanced target binding, improved physicochemical properties, and novel intellectual property.[3][4] However, the very structural complexity that makes them so attractive—specifically the quaternary spirocenter and the potential for multiple stereoisomers—presents a significant challenge for unambiguous structure elucidation.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a simple checklist of techniques in favor of a narrative that follows the logical, iterative process of scientific discovery. We will explore an integrated, multi-technique workflow that establishes a self-validating system, ensuring the highest degree of confidence in the final structural assignment. Each step is explained not just by what is done, but by why it is the crucial next step in solving the molecular puzzle.
The Integrated Workflow: A Roadmap to Structural Certainty
The elucidation of a novel spirocyclic diamine is not a linear process but an integrated workflow where each piece of data informs the next experiment. The goal is to build a complete, validated picture of the molecule's constitution (what atoms it contains), configuration (how they are connected), and conformation (how they are arranged in 3D space).
The 2D NMR Toolkit
Expertise & Experience: No single 2D NMR experiment is sufficient. It is the concerted application of multiple experiments that allows for the unambiguous assembly of the molecular skeleton. [5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out spin systems (e.g., -CH₂-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to (¹JCH). This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for novel structures. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the "glue" that connects the spin systems identified by COSY, allowing assembly across quaternary centers like the spiro atom.
Trustworthiness: This suite of experiments provides a self-validating system. A structural hypothesis built from COSY and HSQC data can be confirmed or refuted by checking for the expected long-range correlations in the HMBC spectrum.
| Experiment | Question Answered | Type of Correlation |
| COSY | Which protons are neighbors? | ¹H ↔ ¹H (2-3 bonds) |
| HSQC | Which proton is attached to which carbon? | ¹H ↔ ¹³C (1 bond) |
| HMBC | Which proton is near which carbon? | ¹H ↔ ¹³C (2-3 bonds) |
Experimental Protocol: Standard 2D NMR Suite
-
Sample Preparation: Prepare a concentrated sample (~5-10 mg) in a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Shimming: Ensure the magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks.
-
1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} spectra. Calibrate the chemical shift scale to the residual solvent peak.
-
2D Acquisition: Run the following experiments using standard instrument parameters:
-
gCOSY (gradient-selected COSY)
-
gHSQC (gradient-selected HSQC, typically edited to show CH/CH₃ as positive and CH₂ as negative signals)
-
gHMBC (gradient-selected HMBC, optimized for a long-range coupling constant of ~8 Hz)
-
-
Data Processing & Analysis: Process the data using appropriate window functions. Analyze the spectra sequentially: use HSQC to assign carbons, COSY to link proton systems, and HMBC to connect the fragments across heteroatoms and quaternary carbons.
Part 3: Defining the 3D Architecture - What is the Stereochemistry?
Once the 2D structure is established, the most critical and challenging phase begins: determining the three-dimensional arrangement of the atoms. Spiro compounds can exhibit axial chirality even without a traditional stereocenter, making this analysis non-trivial. [2]
Relative Stereochemistry: NOESY/ROESY
Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon. The NOESY (or ROESY for larger molecules) experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. By observing NOE cross-peaks, we can determine the relative orientation of substituents on the spirocyclic framework. For example, an NOE between a proton on ring A and a proton on ring B can define their relative facial orientation.
Absolute Stereochemistry: The Gold Standard
Trustworthiness: While NMR can define relative stereochemistry, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, an absolute method is required.
Single Crystal X-ray Crystallography: This is the unequivocal, "gold standard" technique for determining the absolute configuration of a chiral molecule. [6]By diffracting X-rays off a single, well-ordered crystal, a complete three-dimensional electron density map of the molecule can be generated. [7][8][9]If the crystal quality is sufficient and anomalous dispersion effects can be measured (often requiring a heavy atom), the absolute stereochemistry can be determined with near-perfect confidence.
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Dissolve the compound in a small amount of a relatively low-boiling point solvent in which it is freely soluble (e.g., dichloromethane or ethyl acetate).
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a few milliliters of a "non-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).
-
Incubation: Allow the jar to stand undisturbed. The non-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and, ideally, promoting the formation of single crystals over days or weeks.
-
Harvesting: Carefully remove a well-formed crystal for mounting and analysis on a diffractometer.
Part 4: The Self-Validating System - Computational Corroboration
What if a crystal cannot be obtained? In this common scenario, we turn to computational chemistry to bridge the gap between relative and absolute stereochemistry and to provide a final, powerful layer of validation for the entire structure. [10][11] Expertise & Experience: The principle is to use Density Functional Theory (DFT) to predict the NMR chemical shifts for all possible stereoisomers of the proposed structure. [12][13]The calculated spectra are then compared to the experimental data. The correct structure will be the one whose predicted spectrum shows the best correlation with the experimental spectrum. This method is particularly powerful for distinguishing between diastereomers.
Trustworthiness: Statistical methods like DP4 analysis provide a probability score for each candidate structure, offering a quantitative measure of confidence in the final assignment. When combined with chiroptical data like Electronic Circular Dichroism (ECD)—where the experimental ECD spectrum is compared with DFT-predicted spectra for each enantiomer—this approach provides a robust alternative for assigning absolute configuration when X-ray crystallography is not feasible. [10]
| Isomer Candidate | ¹³C Shift (C-5) Exp. | ¹³C Shift (C-5) Calc. | Δδ (ppm) | ¹H Shift (H-8a) Exp. | ¹H Shift (H-8a) Calc. | Δδ (ppm) | DP4 Probability |
|---|---|---|---|---|---|---|---|
| Isomer A (Correct) | 65.2 | 65.8 | 0.6 | 3.45 | 3.41 | 0.04 | 99.8% |
| Isomer B (Incorrect) | 65.2 | 71.3 | 6.1 | 3.45 | 2.98 | 0.47 | 0.2% |
Conclusion
The structural elucidation of novel spirocyclic diamines is a formidable but achievable task. Success hinges on an integrated, multi-pronged strategy that combines the strengths of various analytical techniques. By systematically determining the molecular formula (HRMS), connectivity (2D NMR), and three-dimensional architecture (NOESY, X-ray crystallography), and then rigorously validating the proposed structure with computational methods (DFT), researchers can achieve the highest level of confidence. This self-validating workflow not only ensures scientific accuracy but also accelerates the drug development process by providing a clear and unambiguous understanding of these exciting three-dimensional molecules.
References
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed. [Link]
-
Wikipedia. (n.d.). Spiro compound. Wikipedia. Retrieved from [Link]
-
Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. ResearchGate. [Link]
-
Aimon, A., et al. (2023). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Chemical Communications, 59(5), 607-610. [Link]
-
Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. ResearchGate. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). [Link]
-
MDPI. (n.d.). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. MDPI. [Link]
-
Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]
-
Silva, A. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 539-552. [Link]
-
ResearchGate. (n.d.). Charting Biologically Relevant Spirocyclic Compound Space. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic route for the new spirobisindane-diamine monomer 5. ResearchGate. [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray structure of the spirocyclic derivative 12. ResearchGate. [Link]
-
Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers, 12, 3643-3648. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Zhang, Z., et al. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. Analytical Chemistry, 92(22), 15153–15159. [Link]
-
Young, B. L., Wu, L., & Cooks, R. G. (2006). Mass spectral methods of chiral analysis. Chiral Analysis. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
EMAN Research Publishing. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. [Link]
-
Semantic Scholar. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Semantic Scholar. [Link]
-
Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Thomas, R. (2008). X-Ray Crystallography of Chemical Compounds. Journal of the Young Investigators. [Link]
-
Preite, M. D., et al. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 39(3), 139-146. [Link]
-
Salleh, A. B., et al. (2018). Conformational Design and Characterisation of a Truncated Diamine Oxidase from Arthrobacter globiformis. International Journal of Molecular Sciences, 19(9), 2539. [Link]
-
Awaji, T., et al. (2022). Structural analysis of previously unknown natural products using computational methods. Journal of Natural Medicines, 76(3), 547-556. [Link]
-
O'Sullivan, B., & Piggott, M. J. (2015). Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction. The Journal of Organic Chemistry, 80(10), 5147–5157. [Link]
-
Dias, N. B., et al. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Physical Sciences Reviews. [Link]
-
Krock, B., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 505. [Link]
-
Krock, B., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
Lee, J., et al. (2019). Computationally-assisted discovery and structure elucidation of natural products. Natural Product Reports, 36(6), 887-900. [Link]
-
ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis of previously unknown natural products using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational NMR Study of Benzothienoquinoline Heterohelicenes | MDPI [mdpi.com]
An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Diazaspiro[4.5]decane Derivatives for Drug Discovery Professionals
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework represents a class of "privileged scaffolds" in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, combining a five-membered nitrogen-containing ring (such as a hydantoin or pyrrolidine) with a six-membered piperidine ring fused at a single spirocyclic carbon, imparts favorable pharmacological properties. Derivatives of this core structure have been identified as potent agents targeting a range of biological systems, including opioid receptors and fungal enzymes.[1][2]
Given the structural complexity and stereochemical possibilities inherent in these molecules, unambiguous characterization is paramount for advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.[3] It provides unparalleled, atom-level insight into molecular structure, connectivity, and spatial arrangement in solution.[4] This guide offers a comprehensive exploration of ¹H and ¹³C NMR spectroscopy for the structural elucidation of diazaspiro[4.5]decane derivatives, blending fundamental principles with advanced, field-proven methodologies.
Part 1: Foundational NMR Principles for Diazaspiro[4.5]decane Systems
The interpretation of NMR spectra for diazaspiro[4.5]decane derivatives requires an understanding of how their distinct structural features influence key NMR parameters.
Core Structure
The fundamental scaffold consists of two heterocyclic rings sharing a single quaternary carbon atom (the spiro center). The specific nature of the rings (e.g., 1,3-diazaspiro vs. 1,8-diazaspiro) and the substituents at various positions dictate the final spectral appearance.
Caption: General structure of a 1,3-diazaspiro[4.5]decane core.
¹H NMR Spectroscopy: Key Observables
-
Chemical Shift (δ): Protons on carbons adjacent to nitrogen atoms (e.g., C4, C6, C10) are deshielded and typically resonate at higher chemical shifts (downfield) compared to other methylene protons in the piperidine ring. The presence of electron-withdrawing groups, such as carbonyls in a hydantoin ring (positions C2 and C4), further deshields adjacent protons.[5]
-
Spin-Spin Coupling (J): Vicinal coupling constants (³JHH) within the six-membered piperidine ring are highly informative. Their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the ring's conformation (e.g., chair conformation with axial/equatorial protons).
-
Diastereotopicity: The spiro carbon is a chiral center. Consequently, the two protons of a methylene group (CH₂) within the rings are often diastereotopic, meaning they are in chemically non-equivalent environments.[6] This results in them having different chemical shifts and appearing as a pair of doublets (an "AB quartet"), each further split by neighboring protons, leading to complex multiplets.[6]
¹³C NMR Spectroscopy: Core Assignments
-
Chemical Shift (δ): The chemical shifts of the carbon atoms provide a map of the molecule's electronic environment.
-
Spiro Carbon (C5): This quaternary carbon is unique and its chemical shift is a key identifier.
-
Carbonyl Carbons (C2, C4): If present, these resonate significantly downfield (>150 ppm).[5]
-
Carbons Adjacent to Nitrogen: C4, C6, and C10 typically appear in the 40-60 ppm range.
-
Other Piperidine Carbons: C7, C8, and C9 usually resonate further upfield.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is essential for distinguishing carbon types. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the spiro center and carbonyls) are absent. This is invaluable for correctly assigning the numerous CH₂ signals in the piperidine ring.[7][8]
Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Elucidation
For molecules as complex as diazaspiro[4.5]decane derivatives, 1D NMR spectra often suffer from severe signal overlap. Two-dimensional (2D) NMR experiments are therefore not just helpful, but essential for complete and accurate assignment.[9]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds). This allows for the tracing of proton connectivity networks, for instance, mapping out all the adjacent protons within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is critical for piecing together the molecular puzzle, connecting different spin systems, and, crucially, for assigning quaternary carbons which have no attached protons. For example, HMBC can show a correlation from a proton on C6 to the spiro carbon C5.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the definitive tool for determining stereochemistry and the 3D conformation of the molecule in solution.[5]
Workflow for Structural Elucidation
The logical application of these techniques provides a self-validating system for structure determination.
Caption: A logical workflow for NMR-based structural elucidation.
Part 3: Data Interpretation - A Case Study
Let's examine the reported data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .[5] This compound provides an excellent example due to its combination of the hydantoin ring, a phenyl substituent, and the core spiro structure.
Summary of NMR Data
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| Hydantoin Ring | ||||
| 1-N-CH₃ | 23.9 | 2.76, s | C2, C4 | H-10a |
| 2 (C=O) | 156.9 | - | - | - |
| 3 (N-H) | - | 8.35, s | C2, C4 | H-4a |
| 4 (C=O) | 176.4 | - | - | - |
| Spiro Center | ||||
| 5 (C) | 65.1 | - | - | - |
| Piperidine Ring | ||||
| 6, 10 (CH₂) | 48.9 | 1.83 (ax), 2.21 (eq) | C5, C8, C7/C9 | H-10a ↔ 1-N-CH₃ |
| 7, 9 (CH₂) | 31.9 | 1.63 (ax), 2.01 (eq) | C5, C8, C6/C10 | H-7a ↔ Phenyl-ortho |
| 8 (CH) | 41.6 | 2.72, tt (12.2, 3.6) | C6/C10, C7/C9, Phenyl-ipso | - |
| Phenyl Ring | ||||
| 1' (ipso-C) | 145.4 | - | - | - |
| 2', 6' (CH) | 126.7 | 7.32, d (7.6) | C8, C4' | H-8 |
| 3', 5' (CH) | 128.8 | 7.36, t (7.6) | C1', C5'/C3' | - |
| 4' (CH) | 127.1 | 7.21, t (7.3) | C2'/C6' | - |
Data synthesized from Molbank 2021, m1228.[5]
Step-by-Step Analysis
-
Initial Assignment (1D NMR): The singlet at 2.76 ppm (integrating to 3H) is clearly the N-CH₃ group. The signals between 7.21-7.36 ppm belong to the phenyl group. The broad singlet at 8.35 ppm is the N-H proton. The complex multiplets between 1.6-2.8 ppm belong to the eight protons of the piperidine ring. The ¹³C spectrum shows the two carbonyls (>150 ppm), the aromatic carbons, the spiro carbon (65.1 ppm), and the aliphatic carbons.
-
Connecting the Pieces (HSQC & COSY): An HSQC experiment would directly link the proton signals to their respective carbon signals in the table. A COSY spectrum would show correlations between H-8 and the adjacent H-7/H-9 protons, and between H-7/H-9 and H-6/H-10, establishing the connectivity around the piperidine ring.
-
Confirming the Scaffold (HMBC): The power of HMBC lies in confirming the overall structure. Key correlations would include:
-
From the N-CH₃ protons (2.76 ppm) to the carbonyl carbons C2 and C4 , confirming its position on the hydantoin ring.
-
From the axial and equatorial protons at C6/C10 to the spiro carbon C5 , definitively linking the piperidine ring to the spiro center.
-
From the proton at C8 (2.72 ppm) to the ipso-carbon of the phenyl ring (C1') , confirming the substituent's location.
-
-
Elucidating Stereochemistry (NOESY): The NOESY correlations are crucial for determining the 3D structure. For example, a correlation between the axial proton H-7a and the ortho protons of the phenyl ring indicates that the phenyl group is in an equatorial position, a key conformational detail.[5]
Part 4: Experimental Protocols
Trustworthy data begins with a robust experimental setup. The following is a generalized protocol for the analysis of diazaspiro[4.5]decane derivatives.
Sample Preparation
-
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR.
-
Methodology:
-
Weigh approximately 5-10 mg of the purified diazaspiro[4.5]decane derivative directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to slow the exchange of N-H protons, making them observable.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Cap the tube and vortex or sonicate gently until the sample is completely dissolved. A clear, particulate-free solution is required.
-
NMR Data Acquisition
-
Objective: To acquire high-quality 1D and 2D NMR spectra with good resolution and signal-to-noise.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for resolving complex multiplets.[10]
-
Methodology:
-
Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.
-
1D ¹H Spectrum:
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
-
1D ¹³C & DEPT Spectra:
-
Acquire a ¹³C spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 s) and more scans are typically required due to the lower natural abundance of ¹³C.
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D Spectra (COSY, HSQC, HMBC, NOESY):
-
Use standard, gradient-selected pulse programs for each experiment.
-
HSQC/HMBC: Optimize the spectral width in the ¹³C dimension to cover the expected range of chemical shifts. For HMBC, the long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.
-
NOESY: The mixing time is a critical parameter and may need to be varied (e.g., 300-800 ms) to optimize the intensity of the cross-peaks.
-
-
Conclusion
The structural and stereochemical characterization of diazaspiro[4.5]decane derivatives is a non-trivial task that is fundamental to their progression as drug candidates. A systematic approach employing a suite of NMR experiments—from basic 1D ¹H and ¹³C to advanced 2D correlation techniques like HSQC, HMBC, and NOESY—provides an indispensable and robust platform for achieving unambiguous structural assignment. The causality is clear: by methodically establishing through-bond and through-space correlations, one can build a complete, validated 3D model of the molecule in solution. This level of detailed understanding is essential for building structure-activity relationships (SAR) and ensuring the identity, purity, and conformational integrity of novel therapeutic agents.[11][12]
References
- Organic & Biomolecular Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry.
- Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate.
- Gkagkavouzis, K., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Majumder, Y. J., et al. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central.
- Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magn Reson Chem.
- Gzella, A., et al. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate.
- Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health.
- (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.
- de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn Reson Chem.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Donevski, D. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central.
- Spraul, M. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
- (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
- Shreyas, P. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- Peng, C., et al. (n.d.). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
- Amador, E. A. (2021). 1H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. "H NMR and conformational analysis of diastereotopic methylene protons " by Mircea D. Gheorghiu, Carlos A. Valdez et al. [scholarworks.sjsu.edu]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Technical Guide to Sourcing and Utilizing Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Key Spirocyclic Building Block
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a derivative of the spiro-dihydrouracil scaffold, represents a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure is an attractive starting point for the synthesis of novel therapeutics, offering a pathway to explore new chemical space. The core structure, a type of hydantoin, is a privileged scaffold found in a variety of pharmacologically active agents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential functionalization, making it a versatile intermediate for constructing complex molecular architectures.
However, a critical point of caution for any researcher is the precise identification of this compound. It is often confused with its more commercially prevalent, reduced analog, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6) , which lacks the 1,3-dioxo functionality. This guide provides an in-depth analysis of the target molecule, its commercial landscape, essential quality control procedures, and its synthetic utility to ensure its successful application in research and development.
Chapter 1: Physicochemical Profile and Specifications
A thorough understanding of the compound's properties is the foundation of its effective use. The key specifications for this compound are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 8-Boc-1,3-dioxo-2,8-diazaspiro[4.5]decane | [2][3] |
| CAS Number | 752234-60-9 | [2][4] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| Typical Purity | ≥95% | [3] |
| Predicted Boiling Point | 440.1 ± 45.0 °C | [2] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [2] |
Storage and Handling: Based on safety information for analogous compounds, this compound should be handled with care. It is an organic compound with potential hazards that necessitate careful handling.[2] Standard laboratory precautions should be taken:
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Chapter 2: Sourcing and Commercial Availability
The commercial availability of this compound is limited compared to its non-dioxo counterpart. It is typically offered by specialty chemical suppliers, often on a "spot supply" or "made-to-order" basis. This underscores the importance of planning and lead time in research projects.
Table 2.1: Known Commercial Suppliers for this compound (CAS: 752234-60-9)
| Supplier | Notes |
| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | Listed as a "Spot supply" item.[2] |
| eChemHub | Listed as available.[4] |
Table 2.2: Prominent Suppliers of the Common Analog, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6)
| Supplier | Typical Purity | Available Quantities | Source(s) |
| Sigma-Aldrich (Ambeed) | 98% | 100 mg - 25 g | |
| Pharmaffiliates | High purity | Inquiry-based | [5] |
| Advanced ChemBlocks Inc. | 97% | Inquiry-based | [6] |
| P&S Chemicals | - | Inquiry-based | [7] |
Expert Insight: The discrepancy in availability is a critical logistical consideration. If large quantities of the dioxo-compound are required, or if a ready supply is unavailable, researchers should consider a synthetic route starting from the more accessible and affordable reduced analog (CAS 236406-39-6).
Chapter 3: Incoming Quality Control and Verification
Given the potential for sourcing the incorrect analog and the inherent lot-to-lot variability of specialty chemicals, a robust in-house quality control (QC) protocol is not just recommended—it is essential for ensuring experimental integrity and reproducibility.
Step-by-Step Protocol for QC Verification:
-
Documentation Review:
-
Cross-reference the supplier's Certificate of Analysis (CoA) with the information in Table 1.1.
-
Verify the CAS number is 752234-60-9 .
-
Ensure the provided analytical data (e.g., NMR, HPLC purity) meets your experimental requirements.
-
-
Structural Confirmation by NMR Spectroscopy:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Boc Group: Expect a characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons.
-
Imide N-H: Expect a broad singlet, typically downfield, corresponding to the proton on the hydantoin ring.
-
Piperidine & Cyclopentane Protons: A series of complex multiplets in the aliphatic region (~1.5-4.0 ppm).
-
-
¹³C NMR:
-
Carbonyls: Two distinct signals in the carbonyl region (~155-175 ppm) for the 1,3-dioxo groups.
-
Boc Carbonyl: A signal around 154 ppm.
-
Boc Quaternary Carbon: A signal around 80 ppm.
-
-
Causality: The presence of the two downfield carbonyl signals in the ¹³C NMR is the definitive feature distinguishing it from the non-dioxo analog, which would lack these peaks entirely.
-
-
Purity Assessment by HPLC and Mass Spectrometry (LC-MS):
-
Method: Employ a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA.
-
Analysis:
-
The HPLC chromatogram should show a single major peak, with the area percent correlating to the purity reported on the CoA.
-
The mass spectrometer should confirm the expected mass for the protonated molecule [M+H]⁺ at approximately 269.15 m/z.
-
-
Trustworthiness: This orthogonal analysis validates both the purity and the molecular identity provided by NMR, creating a self-validating QC system.
-
QC Decision Workflow Diagram:
Caption: Synthetic pathways enabled by the deprotection of the Boc-protected spirocycle.
Conclusion
This compound is a high-value, specialized chemical intermediate with significant potential in drug discovery. Its successful application hinges on three core principles for the practicing scientist:
-
Precise Identification: Always verify the compound by its CAS number (752234-60-9) to distinguish it from its more common, non-dioxo analog.
-
Diligent Sourcing: Acknowledge its status as a specialty chemical and plan for longer lead times or potential custom synthesis needs.
-
Rigorous QC: Implement a mandatory in-house verification protocol using NMR and LC-MS to guarantee the identity, purity, and ultimate reproducibility of your research.
By adhering to these principles, researchers can confidently integrate this potent building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
-
This compound - ChemBK. Available at: [Link]
-
8-Boc-1,3-dioxo-2,8-diazaspiro[4.5]decane, 95% Purity, C13H20N2O4, 1 gram. Available at: [Link]
-
CAS No : 236406-39-6 | Product Name : tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate - Pharmaffiliates. Available at: [Link]
-
tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem. Available at: [Link]
-
Product information, Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | P&S Chemicals. Available at: [Link]
-
8-Boc-1,3-dioxo-2,8-diazaspiro[4.5]decane - eChemHub. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]
Sources
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Diazaspiro[4.5]decane Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. For decades, research was dominated by "flat," aromatic, sp2-rich compounds. However, the industry has increasingly embraced a strategic shift towards three-dimensional scaffolds, a concept often termed "escaping from flatland."[1][2] This move is driven by compelling evidence that molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often exhibit improved clinical success rates.[2] These 3D structures provide superior physicochemical properties, such as increased aqueous solubility and metabolic stability, while their rigid conformations can lead to highly specific and potent interactions with biological targets.[2][3]
Among the most promising classes of 3D frameworks are the azaspirocycles, heterocyclic compounds where two rings share a single carbon atom.[4] Their unique topology offers a rigid and spatially defined arrangement of substituents, making them ideal for probing the complex topographies of protein binding sites.[2] This guide focuses on a particularly valuable member of this family: the diazaspiro[4.5]decane scaffold. This motif, consisting of a five-membered and a six-membered nitrogen-containing ring fused at a central carbon, is a privileged structure found in a variety of bioactive molecules and serves as a cornerstone for the development of novel therapeutics.[5] This document provides a comprehensive review of the key synthetic discoveries and methodologies that have enabled chemists to access and functionalize this critical scaffold.
Pillar 1: Foundational Synthetic Strategies for Core Construction
The assembly of the diazaspiro[4.5]decane core has been approached from several distinct strategic directions. The choice of method often depends on the desired substitution pattern, stereochemical control, and overall synthetic efficiency. The primary approaches can be broadly categorized into multicomponent/domino reactions, stepwise cyclizations, and transformations of pre-existing ring systems.
Domino and Multicomponent Reactions: The Power of Efficiency
Modern synthetic chemistry prioritizes elegance and efficiency, favoring reactions that form multiple bonds in a single operation. Palladium-catalyzed domino reactions have emerged as a powerful tool for this purpose. One notable example is the one-step synthesis of diazaspiro[4.5]decanes bearing exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[6] This process masterfully constructs three new carbon-carbon bonds in a single pot, showcasing a highly regioselective coupling and spirocyclization cascade. The palladium catalyst is crucial, orchestrating the sequence of bond formations that would otherwise require a lengthy multi-step synthesis.
Another sophisticated approach involves N-heterocyclic carbene (NHC) organocatalysis. Researchers have developed a highly enantioselective [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides to construct the azaspiro[4.5]decane framework.[5] This method provides excellent stereocontrol, which is a critical consideration in drug development, as different enantiomers of a drug can have vastly different biological activities.
Stepwise Cyclization: Precision and Control
While domino reactions offer efficiency, stepwise approaches provide a higher degree of control and are often more adaptable to a wider range of substrates. A key strategy involves the intramolecular cyclization of a linear precursor. For instance, the 1,8-diazaspiro[4.5]decane scaffold has been successfully synthesized using a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions.[7] This reaction proceeds through a proposed mechanism involving a bromine transfer from an initially formed bromonium ion to a nearby nitrogen atom, a novel pathway for this type of transformation.[7]
Another robust and widely applicable strategy involves building the second ring onto a pre-existing heterocycle. This is exemplified by the synthesis of 1,3-diazaspiro[4.5]decane-2,4-diones (spiro-hydantoins), a class of compounds with significant pharmacological interest.[8][9] This common three-step sequence begins with a substituted piperidine or cyclohexane, which is converted to an amino nitrile, then to a ureido derivative, and finally cyclized to form the hydantoin ring.[8] This method is reliable and allows for the introduction of diversity at various positions of the scaffold.
Pillar 2: In-Depth Experimental Methodologies
A theoretical understanding of synthetic strategy must be grounded in practical, reproducible protocols. The following sections provide detailed, step-by-step methodologies for key synthetic transformations, explaining the rationale behind the procedural choices.
Protocol 1: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol, adapted from established methods, is a cornerstone for creating spiro-hydantoin derivatives, which are valuable building blocks in medicinal chemistry.[8][9]
Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 9. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ProQuest [proquest.com]
solubility profile of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
An In-depth Technical Guide to Elucidating the Solubility Profile of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Authored by a Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the characterization of a compound's physicochemical properties stands as a cornerstone of a successful campaign. Among these, aqueous solubility is a critical determinant of a drug candidate's ultimate viability. Poor solubility can precipitate a cascade of challenges, from impeding robust in vitro assay results to crippling oral bioavailability and complicating formulation development.[1][2][3] It is with this understanding that we present this in-depth technical guide on determining the , a novel chemical entity with potential therapeutic applications.
This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system.
Compound Overview and Predicted Physicochemical Properties
This compound is a spirocyclic compound incorporating a protected amine and imide functionalities. A preliminary in silico analysis of its structure provides initial hypotheses regarding its solubility behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C13H20N2O4 | ChemBK[4] |
| Molar Mass | 268.31 g/mol | ChemBK[4] |
| Appearance | White solid | ChemBK[4] |
| Predicted Boiling Point | 440.1 ± 45.0 °C | ChemBK[4] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | ChemBK[4] |
| Qualitative Solubility | Soluble in organic solvents such as methanol, ethyl acetate and dichloromethane. | ChemBK[4] |
The presence of both hydrogen bond donors (the imide N-H) and acceptors (carbonyl oxygens, ester oxygen), alongside a bulky, lipophilic tert-butyl group, suggests a nuanced solubility profile. The spirocyclic core introduces rigidity, which can impact crystal lattice energy and, consequently, solubility. The secondary amine within the spiro structure is expected to have a basic pKa, suggesting that the compound's aqueous solubility will be pH-dependent.[5][6]
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment
A comprehensive solubility profile necessitates the determination of both kinetic and thermodynamic solubility. These are not interchangeable metrics; they provide different, yet equally vital, insights into a compound's behavior.[7][8][9]
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a DMSO stock solution to an aqueous buffer.[9][10] It is a high-throughput friendly assessment that mimics the conditions of many in vitro biological assays and is invaluable for early-stage drug discovery to flag potential issues.[2][3][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state.[1][11] It is a more time- and resource-intensive measurement, often requiring 24 hours or more to reach equilibrium, but it is the gold standard for understanding a compound's behavior in formulation and for predicting in vivo performance.[1][7][11]
Logical Workflow for Solubility Assessment
The following diagram illustrates the recommended workflow for a comprehensive solubility assessment, starting with high-throughput kinetic measurements and progressing to more definitive thermodynamic studies for promising candidates.
Caption: A logical workflow for solubility assessment.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening and employs a nephelometric method to detect compound precipitation.
Principle:
A DMSO stock solution of the test compound is serially diluted and added to an aqueous buffer in a microtiter plate. The plate is incubated for a short period, and a nephelometer measures the light scattering caused by any precipitated particles. The concentration at which significant light scattering is observed is reported as the kinetic solubility.[7][12]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer or plate reader with light scattering capabilities
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10]
-
Plate Setup: Using an automated liquid handler, dispense 5 µL of the DMSO stock solution into the first well of a 96-well plate. Perform serial dilutions in DMSO across the plate.
-
Buffer Addition: Add 95 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 5%.
-
Mixing and Incubation: Seal the plate and mix thoroughly on a plate shaker at 850 rpm for 2 hours at 25°C.[7][10]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Determine the lowest concentration at which a significant increase in light scattering is observed compared to buffer-only controls. This concentration is the kinetic solubility.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard.
Principle:
An excess of the solid compound is added to a specific buffer and shaken until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV or LC-MS.[7][13]
Materials and Equipment:
-
This compound (solid powder)
-
Buffers: 0.1 M Phosphate buffer (pH 7.4), and other relevant buffers (e.g., citrate buffer for acidic pH)[11]
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC-UV or LC-MS system
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the solid compound into a glass vial.[11]
-
Buffer Addition: Add 1 mL of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[11]
-
Equilibration: Seal the vials and place them in a thermomixer set to 700 rpm and 25°C for 24 hours to allow the compound to reach equilibrium.[11]
-
Filtration: After incubation, allow the vials to stand for 30 minutes for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant and the standards by a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the concentration of the compound in the filtrate using the standard curve. This value represents the thermodynamic solubility at the specified pH and temperature.
The Critical Influence of pH on Solubility
For ionizable compounds, solubility can be dramatically affected by the pH of the medium.[14][15][16] Given the presence of a secondary amine in the spirocyclic core of this compound, it is expected to be a weak base.[5] This means its solubility is likely to increase in acidic conditions due to the formation of a more soluble protonated species.
To fully characterize the solubility profile, the thermodynamic solubility assay should be repeated at a minimum of three pH values relevant to physiological conditions, such as:
-
pH ~2.0: Simulating gastric fluid.
-
pH ~5.0: Simulating the proximal small intestine.
-
pH 7.4: Simulating blood and physiological buffers.[1]
This pH-solubility profile is crucial for predicting oral absorption and for guiding formulation strategies.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the . By systematically employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for thermodynamic solubility at various pH values, researchers can build a robust data package. This information is indispensable for making informed decisions in the drug discovery and development pipeline, from lead optimization and formulation design to the prediction of in vivo behavior. The early and accurate assessment of solubility is not merely a procedural step but a foundational pillar of successful pharmaceutical development.[2][3]
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
University of Liverpool. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
-
SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational aqueous solubility prediction for drug-like compounds in congeneric series. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]
-
Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. chembk.com [chembk.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
molecular weight and formula of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
An In-Depth Technical Guide to Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Executive Summary
This compound is a heterocyclic organic compound featuring a spirocyclic core. Its structural complexity and the presence of a Boc-protected amine make it a valuable intermediate in the field of organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly as a scaffold in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the utility of such building blocks is paramount for designing next-generation pharmaceuticals. Spirocyclic systems, especially those incorporating hydantoin-like moieties (1,3-diaza-2,4-diones), are recognized as privileged structures in medicinal chemistry due to their rigid three-dimensional conformations which allow for precise interactions with biological targets.[1]
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in synthetic chemistry, dictating solubility, reactivity, and handling requirements. The data presented below has been aggregated from chemical databases.
| Property | Value | Source |
| CAS Number | 752234-60-9 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [2] |
| Molar Mass | 268.31 g/mol | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 440.1 ± 45.0 °C | [2] |
| Flash Point (Predicted) | 219.9 °C | [2] |
| Synonyms | 8-Boc-1,3-dioxo-2,8-diazaspiro[4.5]decane, tert-butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a multi-step process that builds the core spirocyclic structure first, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.[2] This strategy is common in complex molecule synthesis, where protecting groups are used to mask reactive functional groups to prevent unwanted side reactions.
Experimental Protocol
Step 1: Synthesis of the Spirocyclic Core - 2,8-Diazaspiro[4.5]decane-1,3-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,8-diaminooctane and an oxidizing agent such as tert-butyl hydroperoxide in a suitable solvent.
-
Cyclization: Heat the reaction mixture under reflux. The oxidation and subsequent intramolecular cyclization form the 1,3-dioxo-2,8-diazaspiro[4.5]decane core.
-
Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. The crude product is then isolated through standard procedures such as extraction and solvent evaporation. Purification is typically achieved via column chromatography or recrystallization.
-
Expert Insight: The choice of an oxidizing agent and reaction conditions is critical for driving the formation of the cyclic imide structure efficiently while minimizing side products. This cyclization establishes the rigid spirocyclic framework.
Step 2: Boc Protection
-
Reaction Setup: Dissolve the purified 2,8-diazaspiro[4.5]decane-1,3-dione intermediate from Step 1 in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reagents: Add a base (e.g., triethylamine) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O) or another suitable chloroformate.
-
Reaction: Stir the mixture at room temperature until the starting material is fully consumed.
-
Isolation and Purification: Quench the reaction and perform an aqueous work-up. The organic layer is dried, and the solvent is removed under reduced pressure. The final product, this compound, is purified by column chromatography.
-
Trustworthiness Rationale: The Boc protecting group is specifically installed on the secondary amine at the 8-position. This is a self-validating step; the Boc group's steric bulk and electronic properties make it an excellent choice for preventing further N-alkylation or other reactions at this site, thus enabling selective functionalization of other parts of the molecule in subsequent synthetic steps.
Synthesis Workflow Diagram
Caption: General synthesis route for the target compound.
Applications in Drug Discovery
This compound serves as a versatile building block for synthesizing more complex molecules with potential biological activity.[2]
-
Scaffold for Library Synthesis: The spirocyclic core provides a rigid, three-dimensional structure that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for protein targets compared to more flexible, linear molecules. The presence of the Boc-protected amine and the reactive sites on the hydantoin-like ring allows for diverse functionalization, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Privileged Structure in Medicinal Chemistry: The 1,3-diazaspiro[4.5]decane-2,4-dione moiety is a type of spiro-hydantoin. Hydantoin derivatives are a well-established class of compounds with a broad range of therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory activities.[1] By using this specific spirocyclic core, medicinal chemists can explore novel chemical space while building upon a proven pharmacophore.
Safety and Handling
As an organic chemical intermediate, this compound requires careful handling in a laboratory setting.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid direct contact with skin and eyes.[2] In case of contact, rinse immediately with copious amounts of water. Avoid inhalation of dust or vapors. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined three-dimensional structure and versatile chemical handles offer a robust platform for the synthesis of novel, biologically active molecules. This guide has detailed its core properties, a reliable synthesis pathway, and the strategic rationale for its use, providing researchers with the foundational knowledge required to leverage this valuable building block in their synthetic endeavors.
References
-
This compound - ChemBK. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]
Sources
Methodological & Application
Application Note and Protocol Guide: Boc Deprotection of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds and Amine Protection
In contemporary drug discovery and medicinal chemistry, the exploration of novel molecular architectures is paramount to accessing new biological targets and improving the physicochemical properties of drug candidates. Spirocycles, characterized by two rings sharing a single atom, have emerged as valuable scaffolds due to their inherent three-dimensionality and conformational rigidity.[1] This structural feature can lead to enhanced target-binding affinity, selectivity, and improved pharmacokinetic profiles, such as increased solubility and metabolic stability, compared to their planar aromatic counterparts.[1][2] The 2,8-diazaspiro[4.5]decane core, in particular, is a privileged scaffold found in a variety of biologically active compounds, including potent and selective enzyme inhibitors.[3][4][5]
The synthesis of complex molecules containing the 2,8-diazaspiro[4.5]decane moiety often necessitates the use of protecting groups to mask reactive functional groups, such as amines, during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[6][7] The selective deprotection of the Boc group from intermediates like tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a critical step in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient Boc deprotection of this compound. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is most commonly achieved under acidic conditions. The generally accepted mechanism involves a series of steps initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8][9] This protonation enhances the electrophilicity of the carbonyl carbon.
The subsequent step involves the fragmentation of the protonated intermediate. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][8][9] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[6][9] The tert-butyl cation can be quenched by a nucleophile or lose a proton to form isobutylene gas.[6] Under the acidic reaction conditions, the newly liberated amine is typically protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The choice of deprotection protocol depends on the stability of the substrate to acidic conditions, the desired salt form of the product, and the scale of the reaction. Below are two robust and widely used protocols for the Boc deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and often rapid method for Boc deprotection. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[10][11]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration can typically be in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. The volume of TFA can also be a significant portion of the total solvent volume (e.g., 25-50% v/v).[10]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[10][12] Caution: TFA is corrosive and volatile; use a well-ventilated fume hood and appropriate safety precautions.[12]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Slowly and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected 2,8-diazaspiro[4.5]decane-1,3-dione as the free amine.
-
Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[6][13][14] Commercially available solutions of 4M HCl in 1,4-dioxane are convenient for this purpose.[13][14]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware, including filtration apparatus
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve the Boc-protected substrate (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[6][15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[13][15]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Often, the deprotected product will precipitate out of the solution as the hydrochloride salt.[6][15]
-
Isolation:
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.[15]
-
Dry the solid under vacuum to obtain the 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride salt.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.
-
Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1-4 hours[10] | 0.5-4 hours[13][15] |
| Product Form | Free Amine (after work-up) | Hydrochloride Salt |
| Work-up | Aqueous basic wash required | Filtration/Trituration |
| Advantages | Fast, strong acid for stubborn substrates | Product often precipitates, simplifying isolation |
| Disadvantages | Corrosive reagent, aqueous work-up needed | Dioxane is a suspected carcinogen[16] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.
-
Side Reactions: The tert-butyl cation generated during the reaction can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[17] If this is a concern, scavengers such as anisole or thioanisole can be added to the reaction mixture.[11]
-
Product Isolation Issues: If the hydrochloride salt from the HCl/dioxane method is soluble, careful evaporation of the solvent followed by trituration with a non-polar solvent like diethyl ether or pentane can induce precipitation. For the TFA method, if the free amine is water-soluble, extraction can be challenging. In such cases, after evaporation of TFA, the residue can be purified by other means such as chromatography.
-
Ester Hydrolysis: If the substrate contains other acid-labile groups, such as tert-butyl esters, they will also be cleaved under these conditions.[13][14] If selective deprotection is required, milder conditions or alternative protecting group strategies should be considered. The presence of the 1,3-dioxo group in the target molecule should be considered, as prolonged exposure to strong acid could potentially lead to hydrolysis, although this is less likely under anhydrous conditions.
Conclusion
The Boc deprotection of this compound is a fundamental transformation for the advancement of synthetic routes towards novel therapeutics. Both the TFA/DCM and HCl/dioxane protocols offer efficient and reliable methods for this deprotection. The choice between them will be guided by the specific requirements of the synthetic sequence, including the desired salt form of the product and the presence of other acid-sensitive functional groups. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently and successfully perform this critical synthetic step.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of diamines 1c, 2c and 3c by iterative SnAP cyclization.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Retrieved from [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
-
PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
Reymond Research Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rdworldonline.com [rdworldonline.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. benchchem.com [benchchem.com]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Peptidomimetics and Combinatorial Chemistry
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a unique bifunctional molecule poised for significant applications in solid-phase synthesis (SPS), particularly in the fields of drug discovery and materials science. Its structure combines several key features: a Boc-protected secondary amine for controlled, directional synthesis; a spirocyclic core that introduces conformational rigidity; and a hydantoin-like motif that can participate in hydrogen bonding interactions. These attributes make it an attractive building block for the synthesis of peptidomimetics with constrained topologies and for the creation of diverse small molecule libraries through combinatorial chemistry.[1][2] This guide provides detailed application notes and protocols for the effective use of this versatile scaffold in solid-phase synthesis workflows.
Core Concepts: The Power of Boc-Protected Scaffolds in Solid-Phase Synthesis
The use of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[3] The Boc group is stable under a wide range of reaction conditions but can be selectively removed with moderate to strong acids, such as trifluoroacetic acid (TFA). This orthogonality allows for the stepwise elongation of a molecular chain on a solid support without compromising the integrity of other acid-labile protecting groups or the linkage to the resin.
The incorporation of rigid scaffolds like the diazaspiro[4.5]decane core into peptide sequences is a well-established strategy to induce specific secondary structures, such as β-turns and helices.[4][5] This conformational constraint can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties compared to their linear, flexible counterparts.
Application Note 1: Incorporation into Peptidomimetic Structures
The primary application of this compound in this context is as a non-natural amino acid surrogate to create conformationally constrained peptide analogs. The spirocyclic backbone serves to lock the dihedral angles of the adjacent amino acid residues, potentially mimicking or stabilizing a desired bioactive conformation.
Causality Behind Experimental Choices:
-
Resin Selection: A resin with an acid-labile linker, such as the 2-chlorotrityl chloride (2-CTC) resin, is often preferred when synthesizing protected peptide fragments. This allows for cleavage of the final product from the resin under milder acidic conditions that keep side-chain protecting groups intact. For C-terminal amides, a Rink Amide resin is a suitable choice.
-
Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are highly effective in minimizing side reactions and ensuring high coupling yields.
-
Boc Deprotection: A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for the removal of the Boc group. The inclusion of scavengers, such as triisopropylsilane (TIS), is crucial when working with sensitive amino acids to prevent side reactions caused by cationic species generated during deprotection.
Workflow for Incorporation:
Below is a conceptual workflow for the incorporation of the spirocyclic scaffold into a growing peptide chain on a solid support.
Application Note 2: A Scaffold for Combinatorial Library Synthesis
The bifunctional nature of this compound makes it an excellent starting point for the construction of combinatorial libraries using a "split-and-pool" synthesis strategy.[6][7] This allows for the rapid generation of a large number of distinct compounds for high-throughput screening in drug discovery campaigns.
Logical Framework for Library Generation:
The synthesis begins by attaching the scaffold to the solid support. The Boc-protected amine serves as the first point of diversification, while the hydantoin-like nitrogen can be functionalized in a subsequent step, providing a second point of diversity.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Hypothetical Peptidomimetic
This protocol describes the manual synthesis of a short peptidomimetic on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0 mmol/g)
-
Fmoc-L-Alanine
-
This compound
-
Fmoc-L-Phenylalanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place 100 mg of 2-chlorotrityl chloride resin in a fritted syringe.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Dissolve 2 equivalents of Fmoc-L-Alanine and 4 equivalents of DIPEA in DCM.
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Coupling of this compound:
-
Dissolve 2 equivalents of the spiro-scaffold and 1.95 equivalents of HBTU in DMF.
-
Add 4 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated solution to the resin and shake for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (5x).
-
Neutralize with 10% DIPEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Coupling of the Third Amino Acid (Fmoc-L-Phenylalanine):
-
Repeat the coupling procedure as in step 3, using Fmoc-L-Phenylalanine.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection as in step 2.
-
Protocol 2: Cleavage and Deprotection
Reagent Cocktail:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per 100 mg of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh cleavage cocktail (2x).
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether (2x).
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Summary of Reaction Conditions
| Step | Reagents and Solvents | Time | Monitoring |
| Resin Loading | Fmoc-AA, DIPEA, DCM | 2 hours | Gravimetric analysis |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 minutes | UV-Vis of fulvene adduct |
| Coupling | Scaffold/Fmoc-AA, HBTU, DIPEA, DMF | 2 hours | Kaiser test |
| Boc Deprotection | 50% TFA in DCM | 30 minutes | N/A |
| Cleavage | 95% TFA, 2.5% H2O, 2.5% TIS | 2-3 hours | LC-MS of a small aliquot |
References
-
Combinatorial Chemistry and the Synthesis of Compound Libraries. [Link]
-
Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]
-
Discovery of antibacterial manganese(i) tricarbonyl complexes through combinatorial chemistry. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]
-
Applications of the Mitsunobu reaction in peptide chemistry. [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline. [Link]
-
Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. [Link]
-
Preparation of a high-coordinated-silicon-centered spiro-cyclic compound. [Link]
-
Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. [Link]
-
Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid supports for combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptide Mimetics Using Spirocyclic Amino Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Peptide mimetics are at the forefront of modern drug discovery, offering the potential to modulate biological pathways with high specificity and potency while overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained amino acid surrogates. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide mimetics utilizing spirocyclic amino acid scaffolds. These unique three-dimensional structures offer a powerful tool to rigidly control peptide backbone geometry, orient pharmacophoric groups in a spatially defined manner, and improve crucial physicochemical properties.[1][2] We will delve into the rationale behind employing these scaffolds, explore key synthetic methodologies, and provide step-by-step protocols for their synthesis and incorporation into peptide chains.
The Rationale for Spirocyclic Scaffolds in Peptidomimetic Design
The therapeutic potential of peptides is often hampered by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Spirocyclic scaffolds address these challenges by introducing a quaternary carbon center where two rings are fused.[1] This structural feature imparts significant rigidity, effectively locking the peptide backbone into a specific conformation, such as a β-turn.[2][3][4][5]
Key Advantages of Spirocyclic Scaffolds:
-
Conformational Rigidity: By replacing rotatable bonds, spirocycles maintain a favored orientation of functional groups, which can lead to enhanced binding potency and selectivity.[1]
-
Increased Three-Dimensionality (sp³ Character): The introduction of spirocyclic scaffolds increases the fraction of sp³ hybridized carbons (Fsp³), a parameter often correlated with improved success rates in drug development.[1] This increased three-dimensionality allows for better exploration of the chemical space and can lead to novel interactions with biological targets.
-
Modulation of Physicochemical Properties: Spirocycles can significantly influence properties like water solubility, lipophilicity (logP/logD), and metabolic stability.[1] For instance, the exchange of a flexible morpholine ring with azaspirocycles has been shown to lower logD values and improve metabolic stability in MCHr1 antagonists.[1]
-
Scaffolding for Pharmacophores: The rigid framework of a spirocycle serves as an excellent platform to orient key pharmacophoric groups in a precise and predictable manner, facilitating structure-based drug design.[2]
Diagram 1: Conceptual Advantage of Spirocyclic Scaffolds This diagram illustrates how a flexible peptide can be constrained into a bioactive conformation by incorporating a rigid spirocyclic amino acid scaffold.
Caption: Constraining peptide flexibility with a spirocyclic scaffold.
Core Synthetic Strategies for Spirocyclic Amino Acids
The synthesis of spirocyclic amino acids can be approached through several powerful synthetic strategies. The choice of method often depends on the desired ring sizes, stereochemistry, and functional group compatibility.
Multicomponent Reactions (MCRs): The Ugi and Passerini Reactions
Multicomponent reactions, particularly the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are highly efficient for generating molecular diversity and have been successfully employed in the synthesis of spirocyclic peptidomimetics.[6]
-
The Ugi Reaction: This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][8] By using cyclic ketones and amino acids as starting materials, complex spirocyclic scaffolds can be constructed in a single step.[6] The reaction proceeds through the formation of an imine, followed by the nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylic acid.[7][9]
-
The Passerini Reaction: This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[7][9] While it generates an ester linkage instead of an amide, it provides a valuable route to spirocyclic α-hydroxy acid derivatives that can be further elaborated.
Diagram 2: Ugi Four-Component Reaction for Spirocycle Synthesis This workflow outlines the general mechanism of the Ugi reaction for the synthesis of a spirocyclic peptide mimetic.
Caption: Ugi reaction workflow for spirocyclic peptidomimetics.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic and macrocyclic structures, including spirocyclic amino acids.[10][11][12] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a new double bond and a cycloalkene.
The general strategy involves synthesizing a diene-containing amino acid precursor, which is then subjected to RCM to form the spirocyclic core. This approach is particularly useful for constructing medium to large rings and has been applied to the synthesis of spirocyclic β-lactams and other constrained peptide mimetics.[2]
Asymmetric Staudinger Reaction for Spiro-β-Lactams
Spirocyclic β-lactams are valuable scaffolds for mimicking β-turns in peptides.[3][4][5][13] The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic method for β-lactam synthesis.[4][14] Asymmetric variants of this reaction, often employing chiral auxiliaries or catalysts, allow for the stereocontrolled synthesis of enantiopure spiro-β-lactams.[14][15] For instance, the reaction of a cyclic ketene derived from N-benzyloxycarbonyl-L-proline acid chloride with an imine can produce spiro β-lactams with high diastereoselectivity.[4][5]
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on the specific substrates, equipment, and safety considerations of their laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of a Spirocyclic Peptidomimetic via Ugi Four-Component Reaction
This protocol describes a general procedure for the synthesis of a spirocyclic bis-amide using a cyclic ketone, an amino acid methyl ester, an isocyanide, and a carboxylic acid.
Materials:
-
Cyclopentanone (1.0 equiv)
-
Glycine methyl ester hydrochloride (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Benzyl isocyanide (1.0 equiv)
-
Acetic acid (1.0 equiv)
-
Methanol (as solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Imine Formation: To a solution of cyclopentanone (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add glycine methyl ester hydrochloride (1.0 mmol) and triethylamine (1.1 mmol). Stir the mixture at room temperature for 2 hours.
-
Ugi Reaction: To the reaction mixture, add acetic acid (1.0 mmol) followed by benzyl isocyanide (1.0 mmol).
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired spirocyclic bis-amide.
Data Summary Table 1: Representative Ugi Reaction Yields
| Cyclic Ketone | Amine Component | Isocyanide | Carboxylic Acid | Yield (%) |
| Cyclopentanone | Glycine methyl ester | Benzyl isocyanide | Acetic acid | 65-75 |
| Cyclohexanone | Alanine ethyl ester | tert-Butyl isocyanide | Benzoic acid | 60-70 |
| Tetrahydrofuran-3-one | Phenylalanine methyl ester | Cyclohexyl isocyanide | Formic acid | 55-65 |
Protocol 2: Synthesis of a Spirocyclic Lactam via Ring-Closing Metathesis (RCM)
This protocol outlines the synthesis of a spirocyclic lactam from a diene-containing amino acid precursor.
Materials:
-
N-Boc-α,α-diallylglycine methyl ester (1.0 equiv)
-
Grubbs' Second Generation Catalyst (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: Dissolve N-Boc-α,α-diallylglycine methyl ester (1.0 mmol) in anhydrous DCM (100 mL, resulting in a 0.01 M solution) in a Schlenk flask.
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.05 mmol) to the solution under an argon atmosphere.
-
Reaction: Reflux the reaction mixture under argon for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the residue directly by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the spirocyclic lactam.
Diagram 3: Ring-Closing Metathesis Workflow A visual representation of the key steps in an RCM reaction for spirocycle synthesis.
Caption: Workflow for Ring-Closing Metathesis.
Protocol 3: Incorporation of a Spirocyclic Amino Acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of a pre-synthesized Fmoc-protected spirocyclic amino acid into a peptide chain on a solid support.[16] Standard Fmoc-SPPS protocols should be followed.[17]
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected spirocyclic amino acid (3.0 equiv)
-
Fmoc-protected natural amino acids (3.0 equiv)
-
Coupling reagent: HATU (2.9 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected spirocyclic amino acid (3.0 equiv) and HATU (2.9 equiv) in DMF with DIPEA (6.0 equiv) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
Spirocyclic amino acid scaffolds represent a powerful and versatile platform for the design and synthesis of novel peptide mimetics. Their ability to rigidly constrain peptide conformations and modulate physicochemical properties makes them highly attractive for overcoming the traditional limitations of peptide-based therapeutics.[1][18][19] The synthetic methodologies outlined in this guide, including multicomponent reactions, ring-closing metathesis, and asymmetric cycloadditions, provide robust and efficient routes to a diverse range of spirocyclic building blocks. As synthetic methods continue to advance, we can expect to see an even greater application of these unique scaffolds in the discovery of next-generation therapeutics targeting a wide array of diseases.[19][20]
References
-
Spirocyclic Peptidomimetics. (n.d.). In Top Heterocycl Chem (Vol. 22, pp. 125-166). [Link]
-
Bittermann, H., & Gmeiner, P. (2007). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 72(19), 7211–7217. [Link]
-
Synthesis of spiro tricyclic scaffold 4. (n.d.). ResearchGate. [Link]
-
Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6649. [Link]
-
Peptidic Macrocycles. (n.d.). Asinex. [Link]
-
Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. (n.d.). ResearchGate. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Kafarski, P., & Lejczak, B. (2001). Ring-Closing Metathesis Strategies to Amino Acid-Derived P-Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 168(1), 185-188. [Link]
-
Bittermann, H., & Gmeiner, P. (2007). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. The Journal of Organic Chemistry, 72(19), 7211-7. [Link]
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]
-
Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. (2023). Journal of Heterocyclic Chemistry, 60(5). [Link]
-
Sharma, A., & Kumar, A. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. RSC Advances, 4(95), 52876-52901. [Link]
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333-8. [Link]
-
Bláha, I., Tichý, M., Weichert, M., & Zborníková, E. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications, 58(6), 1373-1382. [Link]
-
Zheng, Y. J., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. [Link]
-
Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]
-
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-82. [Link]
-
Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. (2025, August 6). ResearchGate. [Link]
-
Troisi, F., Pierri, G., Granato, T., & Liguori, A. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
-
Scott, J. S., & Williams, J. M. (2018). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 118(21), 10663-10707. [Link]
-
Ferreira, R. J., & Guimarães, R. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 511-525. [Link]
-
The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab. [Link]
-
Zhang, Y., & Taylor, M. (2021). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 9, 674404. [Link]
-
Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. (2020, February 14). Journal of the American Chemical Society. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Peptidomimetics [ebrary.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]
- 18. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Versatile Building Block for Pomalidomide-Based PROTACs
An Application Guide for Researchers
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces selective protein degradation.[1] The efficacy of these heterobifunctional molecules is critically dependent on the rational design of their three components: a warhead ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and the connecting linker.[2][3] Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, is among the most successfully leveraged E3 ligases in clinical development.[1][4][5] This guide provides a detailed technical overview and experimental protocols for using Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key spirocyclic building block, for the efficient synthesis of pomalidomide-based CRBN ligands, which are integral to the construction of potent PROTAC degraders.
Introduction: The Centrality of E3 Ligase Recruitment in PROTAC Design
PROTACs operate by co-opting the cell's native ubiquitin-proteasome system (UPS). They act as a molecular bridge, inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3][5] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[4] The choice of E3 ligase is a critical design parameter that influences a PROTAC's degradation efficiency, substrate scope, and safety profile.
The CRBN E3 ligase complex has become a cornerstone of PROTAC development, largely due to the availability of well-characterized, potent, and drug-like small molecule ligands such as thalidomide, lenalidomide, and pomalidomide.[5][6][7] These immunomodulatory imide drugs (IMiDs) effectively recruit CRBN.[5] Synthesizing PROTACs based on these ligands requires a versatile chemical scaffold that allows for the strategic attachment of linkers without compromising affinity for CRBN. This compound serves this purpose, providing a robust and strategically protected starting point for pomalidomide-based PROTACs.
Featured Building Block: Properties and Strategic Advantages
This compound is a spirocyclic scaffold that offers significant advantages for PROTAC synthesis. Its unique three-dimensional structure and functional group arrangement provide both synthetic flexibility and favorable conformational properties.
-
Strategic Protection for Regiocontrol: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group ensures that initial modifications, such as linker attachment, occur specifically at the succinimide nitrogen, preventing unwanted side reactions. This regiochemical control is fundamental to a streamlined and high-yielding synthesis.
-
Conformational Rigidity: Spirocyclic structures inherently possess greater rigidity than their acyclic or simple cyclic counterparts. This pre-organization can reduce the entropic penalty of binding and help orient the E3 ligase and the target protein for efficient ternary complex formation, a critical determinant of PROTAC efficacy.[1]
-
Synthetic Versatility: This building block is a precursor to the 3-aminopiperidine-2,6-dione core of pomalidomide. Its structure allows for the systematic construction of the final CRBN ligand after the linker has been installed, a key strategy in modular PROTAC synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 284.31 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Sites | Succinimide N-H (nucleophilic after deprotonation), Boc-protected amine (amine revealed upon deprotection) |
Protocol: Synthesis of a Pomalidomide-Linker Conjugate
This section details a representative multi-step synthesis to generate a pomalidomide-based E3 ligase ligand conjugated to a linker, ready for subsequent coupling to a POI ligand.
Overall Synthetic Workflow
The workflow is designed to first install the linker onto the spirocyclic core, followed by the construction of the pomalidomide phthalimide ring system.
Sources
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of Secondary Amines in Diazaspiro[4.5]decane Scaffolds
Introduction: The Strategic Importance of N-Alkylated Diazaspiro[4.5]decanes in Modern Drug Discovery
The diazaspiro[4.5]decane framework is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that can impart high affinity and selectivity for biological targets.[1] This spirocyclic system is a versatile template for designing novel therapeutics, particularly for G-protein coupled receptors (GPCRs) and ion channels.[1][2] N-alkylation of the secondary amine(s) within this scaffold is a critical chemical transformation that enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The nature of the N-substituent can profoundly influence a compound's potency, selectivity, metabolic stability, and overall suitability as a drug candidate.[3][4]
This guide provides a comprehensive overview of the key reaction conditions and strategic considerations for the successful N-alkylation of secondary amines within diazaspiro[4.5]decane cores. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.
Core Principles & Mechanistic Considerations
The N-alkylation of a secondary amine is fundamentally a nucleophilic substitution reaction. However, the inherent reactivity of amines presents a significant challenge: the product of mono-alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to undesired overalkylation.[5][6] Therefore, achieving selective mono-alkylation is a primary objective. The two most prevalent strategies to achieve this are direct alkylation and reductive amination .
Pillar 1: Direct Alkylation with Alkyl Halides
This classical approach involves the reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base.
Causality Behind Experimental Choices:
-
Alkylating Agent: The reactivity of the alkyl halide is a key parameter. Alkyl iodides are the most reactive, followed by bromides and chlorides. While highly reactive, alkyl iodides can also promote overalkylation. Benzyl and allyl halides are particularly effective due to the stability of the corresponding carbocation-like transition states.
-
Base: The choice of base is critical for deprotonating the secondary amine, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly when substrate solubility is a concern. The strength of the base should be sufficient to deprotonate the amine without causing undesired side reactions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are typically preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the amine.
-
Temperature: Reaction temperatures can range from ambient to elevated temperatures. Higher temperatures can accelerate the reaction rate but may also increase the likelihood of side reactions and overalkylation.
Self-Validating System:
To ensure the integrity of the protocol, it is essential to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the timely quenching of the reaction upon complete consumption of the starting material, minimizing the formation of the dialkylated product.
Pillar 2: Reductive Amination
Reductive amination is an exceptionally versatile and often preferred method for the N-alkylation of secondary amines as it inherently avoids the issue of overalkylation.[7] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide array of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.[7]
-
Reducing Agent: The choice of reducing agent is paramount. Mild and selective reducing agents are required to reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness and effectiveness under slightly acidic conditions.[7] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though its toxicity necessitates careful handling.[7]
-
Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common solvents for reductive amination. The reaction is often carried out in the presence of a small amount of acetic acid to catalyze iminium ion formation.
-
pH Control: Maintaining a slightly acidic pH (typically 4-6) is crucial for efficient iminium ion formation.
Self-Validating System:
The progress of a reductive amination can also be monitored by TLC or LC-MS. The disappearance of the starting amine and the appearance of the desired product peak are key indicators of reaction completion.
Experimental Protocols
Protocol 1: Direct N-Alkylation of 1,8-Diazaspiro[4.5]decane with Benzyl Bromide
Materials:
-
1,8-Diazaspiro[4.5]decane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired N-benzylated product.
Protocol 2: Reductive Amination of 1,8-Diazaspiro[4.5]decane with Acetone
Materials:
-
1,8-Diazaspiro[4.5]decane
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in DCM, add acetone (1.5 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the N-isopropyl-1,8-diazaspiro[4.5]decane. Further purification can be performed by column chromatography if necessary.
Data Presentation: Comparative Analysis of Reaction Conditions
| Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 60 | 75-85 | Simple setup, good for activated halides |
| Direct Alkylation | Ethyl Iodide | Cs₂CO₃ | DMF | 25 | 70-80 | High reactivity of iodide |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCM/AcOH | 25 | 85-95 | Avoids overalkylation, broad scope |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE/AcOH | 25 | 80-90 | Access to sterically hindered groups |
Visualization of Synthetic Strategies
Diagram 1: General Workflow for N-Alkylation
Caption: Decision workflow for N-alkylation of diazaspiro[4.5]decane.
Diagram 2: Mechanism of Reductive Amination
Caption: Key steps in the reductive amination mechanism.
Troubleshooting and Optimization
-
Low Yield in Direct Alkylation: If the yield is low, consider switching to a more reactive alkyl halide (e.g., from bromide to iodide) or a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Increasing the reaction temperature may also be beneficial, but monitor for decomposition.
-
Overalkylation: This is the most common side reaction in direct alkylation. To mitigate this, use a minimal excess of the alkylating agent (1.05-1.1 equivalents). Alternatively, switch to the reductive amination protocol.
-
Incomplete Reaction in Reductive Amination: Ensure the reaction mixture is slightly acidic to facilitate iminium ion formation. If the reaction stalls, a small addition of acetic acid may be necessary. The quality of the reducing agent is also crucial; use freshly opened or properly stored NaBH(OAc)₃.
-
Purification Challenges: The polarity of the N-alkylated product can be similar to the starting material, making chromatographic separation difficult. Careful selection of the eluent system is critical. In some cases, derivatization or salt formation can aid in purification.
Conclusion
The N-alkylation of secondary amines in diazaspiro[4.5]decane scaffolds is a cornerstone synthetic transformation in the development of novel therapeutics. A thorough understanding of the underlying principles of direct alkylation and reductive amination, coupled with careful optimization of reaction conditions, will enable medicinal chemists to efficiently generate diverse libraries of compounds for biological evaluation. The protocols and insights provided herein serve as a robust starting point for researchers in this exciting and impactful area of drug discovery.
References
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism - Benchchem.
- Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central.
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed.
- Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thalesnano.com [thalesnano.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of the Dioxo Functionality on the Diazaspiro[4.5]decane Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane ring system, particularly the 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) core, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and rigid structure provide a unique framework for the development of novel therapeutic agents. The spirocyclic nature of this scaffold allows for the exploration of diverse chemical space, leading to compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The dioxo functionality at the 2- and 4-positions of the imidazolidine-2,4-dione ring offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with tailored pharmacological profiles.
This application note provides a comprehensive guide to the derivatization of the dioxo functionality on the diazaspiro[4.5]decane ring. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the underlying principles that govern these transformations.
Strategic Approaches to Dioxo Functionalization
The two carbonyl groups of the 1,3-diazaspiro[4.5]decane-2,4-dione core present multiple opportunities for derivatization. The choice of synthetic strategy will depend on the desired final product and the desired level of selectivity. The primary approaches include olefination, condensation, thionation, and nucleophilic addition reactions.
Olefination Reactions: Introducing Exocyclic Double Bonds
Olefination reactions, such as the Wittig reaction, are powerful tools for converting carbonyl groups into exocyclic double bonds. This transformation is particularly useful for introducing new carbon-based substituents and for creating reactive handles for further functionalization, such as in Diels-Alder reactions.[3]
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In the context of the diazaspiro[4.5]decane-2,4-dione, this reaction can be used to introduce a methylene or substituted methylene group at the 5-position of the hydantoin ring.
Causality Behind Experimental Choices: The choice of the phosphorus ylide is critical in determining the structure of the final product. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) tend to give the Z-alkene as the major product, while stabilized ylides (e.g., those with an adjacent ester or ketone group) favor the formation of the E-alkene. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent quenching of the ylide. A strong base, such as n-butyllithium or sodium hydride, is required to generate the ylide from the corresponding phosphonium salt.
Experimental Workflow for Wittig Reaction:
Caption: Workflow for the Wittig olefination of 1,3-diazaspiro[4.5]decane-2,4-dione.
Protocol 1: Synthesis of 5-Methylene-1,3-diazaspiro[4.5]decane-2,4-dione
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (2.5 M in hexanes)
-
1,3-Diazaspiro[4.5]decane-2,4-dione
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the diazaspiro[4.5]decane-2,4-dione to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 5-methylene-1,3-diazaspiro[4.5]decane-2,4-dione.
Knoevenagel Condensation: Formation of 5-Arylidene Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. For the diazaspiro[4.5]decane-2,4-dione, the active methylene group at the 5-position can be deprotonated under basic conditions and react with aldehydes or ketones to form 5-ylidene derivatives.
Causality Behind Experimental Choices: The choice of base is crucial. A weak base, such as piperidine or pyridine, is often sufficient to catalyze the reaction without promoting self-condensation of the aldehyde. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate proton transfer steps. The removal of water, either by azeotropic distillation or by using a dehydrating agent, can drive the reaction to completion.
Experimental Workflow for Knoevenagel Condensation:
Caption: Workflow for the Knoevenagel condensation of 1,3-diazaspiro[4.5]decane-2,4-dione.
Protocol 2: Synthesis of 5-Benzylidene-1,3-diazaspiro[4.5]decane-2,4-dione
Materials:
-
1,3-Diazaspiro[4.5]decane-2,4-dione
-
Benzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in ethanol.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the pure 5-benzylidene-1,3-diazaspiro[4.5]decane-2,4-dione.
| Reactant | Product | Yield | Reference |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 5-Benzylidene-1,3-diazaspiro[4.5]decane-2,4-dione | Typically >85% | Adapted from general procedures |
Thionation: Conversion of Carbonyls to Thiocarbonyls
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a valuable transformation for modifying the electronic and steric properties of the diazaspiro[4.5]decane scaffold. Lawesson's reagent is the most commonly used reagent for this purpose.[4][5]
Causality Behind Experimental Choices: Lawesson's reagent is a sulfur-transfer agent that reacts with carbonyls to form a four-membered thiaoxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a stable phosphine oxide byproduct.[5] The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene to facilitate the reaction. The stoichiometry of Lawesson's reagent can be controlled to achieve either mono- or di-thionation. The C4 carbonyl is generally more reactive than the C2 carbonyl due to the adjacent spirocyclic ring.
Experimental Workflow for Thionation:
Caption: Workflow for the thionation of 1,3-diazaspiro[4.5]decane-2,4-dione.
Protocol 3: Synthesis of 4-Thioxo-1,3-diazaspiro[4.5]decan-2-one (Monothionation)
Materials:
-
1,3-Diazaspiro[4.5]decane-2,4-dione
-
Lawesson's Reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq for monothionation, 1.0 eq for dithionation).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature.
-
The phosphine oxide byproduct may precipitate out and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the mono- and/or di-thionated products.
| Product | Lawesson's Reagent (eq) | Typical Yield | Reference |
| 4-Thioxo-1,3-diazaspiro[4.5]decan-2-one | 0.5 | 60-70% | Adapted from general procedures |
| 2,4-Dithioxo-1,3-diazaspiro[4.5]decane | 1.0 | 75-85% | Adapted from general procedures |
Nucleophilic Addition: Grignard Reactions
Grignard reagents are powerful nucleophiles that can add to the carbonyl groups of the diazaspiro[4.5]decane-2,4-dione. This reaction can lead to the formation of tertiary alcohols, providing a route to introduce a wide variety of alkyl and aryl substituents.
Causality Behind Experimental Choices: The Grignard reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. The choice of Grignard reagent will determine the substituent that is added to the carbonyl carbon. The reaction typically proceeds via a nucleophilic addition to one of the carbonyl groups, followed by an acidic workup to protonate the resulting alkoxide. The relative reactivity of the two carbonyls can be influenced by steric hindrance and the nature of the substituents on the diazaspiro[4.5]decane ring.
Experimental Workflow for Grignard Reaction:
Caption: Workflow for the Grignard addition to 1,3-diazaspiro[4.5]decane-2,4-dione.
Protocol 4: Synthesis of 4-Hydroxy-4-methyl-1,3-diazaspiro[4.5]decan-2-one
Materials:
-
1,3-Diazaspiro[4.5]decane-2,4-dione
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tertiary alcohol.
Conclusion
The derivatization of the dioxo functionality on the diazaspiro[4.5]decane ring provides a versatile platform for the synthesis of novel and structurally diverse compounds with significant potential in drug discovery. The protocols outlined in this application note for olefination, condensation, thionation, and Grignard reactions offer reliable and reproducible methods for accessing a wide range of derivatives. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively navigate the synthetic landscape of this important scaffold to develop the next generation of therapeutic agents.
References
-
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules. [Link]
-
The Wittig Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
-
Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]
-
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. [Link]
-
Tandem Prins/Pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. RSC Advances. [Link]
-
One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction. Journal of Chemical Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lawesson's Reagent [organic-chemistry.org]
experimental procedure for coupling reactions with Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
An Application Guide for the Synthetic Use of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in Coupling Reactions
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with three-dimensional complexity is paramount for accessing unique pharmacological profiles and improved physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. They offer a rigid, defined exit vector for substituents, enabling precise exploration of chemical space. Among these, Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate has proven to be a versatile and highly valuable building block.
This guide provides detailed protocols and expert insights into the application of this reagent in two of the most fundamental and powerful transformations in pharmaceutical synthesis: Amide Bond Formation and Buchwald-Hartwig Amination. The strategic placement of a Boc-protected tertiary amine at the 8-position and an available secondary amine at the 2-position makes this molecule an ideal substrate for late-stage functionalization, allowing for the rapid generation of diverse compound libraries.
Amide Bond Formation: Constructing the Amide Backbone
The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The secondary amine of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate serves as an excellent nucleophile for acylation, readily reacting with activated carboxylic acids or acyl halides.
Causality Behind Experimental Choices
-
Coupling Agents: For coupling with carboxylic acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. HATU is often preferred for its high efficiency and ability to suppress racemization in chiral substrates.
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is essential. Its role is twofold: to deprotonate the ammonium salt of the amine starting material and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are standard choices. They effectively dissolve the reactants and reagents without participating in the reaction.
Experimental Protocol: Carboxylic Acid Coupling with HATU
Objective: To synthesize N-acylated derivatives of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
Materials:
-
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄, Silica gel)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation: Representative Amide Coupling Conditions
| Coupling Partner | Coupling Reagent | Base | Solvent | Typical Yield |
| Benzoic Acid | HATU | DIPEA | DMF | >90% |
| Acetic Acid | EDC/HOBt | TEA | DCM | >85% |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | >90% |
| Heteroaryl Carboxylic Acid | COMU | DIPEA | DMF | >80% |
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Buchwald-Hartwig Amination: Forging the Aryl-Amine Bond
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling.[1] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The secondary amine of our spirocyclic building block is an excellent substrate for coupling with a wide range of aryl halides and pseudohalides.
Expertise & Experience: Deconstructing the Catalytic System
The success of a Buchwald-Hartwig reaction hinges on the careful selection of the catalyst system.
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices. They serve as sources of the active Pd(0) catalyst.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] For coupling secondary amines, ligands like BrettPhos, RuPhos, or Xantphos are often highly effective. The choice of ligand can significantly impact reaction scope, rate, and yield.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard, as oxygen can deactivate the palladium catalyst.
Authoritative Grounding: The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0)L complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][3]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling
Objective: To synthesize N-aryl derivatives of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
Materials:
-
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated Toluene
-
Standard work-up and purification reagents
Procedure:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a solution of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.2 eq) in anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Aryl Halide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| 4-Bromotoluene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | >85% |
| 4-Chloroacetophenone | Pd(OAc)₂ | BrettPhos | LiHMDS | Dioxane | 100 | >75% |
| 2-Chloropyridine | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 110 | >80% |
| 3-Bromoanisole | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | >90% |
Conclusion
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a powerful and versatile building block for introducing spirocyclic motifs into drug candidates. The protocols detailed in this guide for amide bond formation and Buchwald-Hartwig amination provide robust and reproducible methods for its functionalization. By understanding the principles behind the choice of reagents and conditions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel therapeutics.
References
-
ChemBK. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Available from: [Link]
- Google Patents.Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubChem. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Available from: [Link]
-
MDPI. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[4][5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Available from: [Link]
-
PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
PubMed. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Available from: [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Integration of Spirocyclic Scaffolds in Constrained Peptides
Introduction: The Rationale for Rigidity in Peptide Drug Design
Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their inherent conformational flexibility in solution often leads to reduced binding affinity for their biological targets and susceptibility to proteolytic degradation. Constraining a peptide's three-dimensional structure can pre-organize it into its bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing metabolic stability.[1] Among the various strategies to achieve conformational constraint, the incorporation of spirocyclic scaffolds has emerged as a powerful tool in medicinal chemistry.[2][3]
Spirocycles are unique structural motifs where two rings are fused at a single, shared quaternary carbon atom.[4] This arrangement imparts a high degree of three-dimensionality and rigidity, making them excellent candidates for constraining peptide backbones.[2][3] By replacing flexible segments of a peptide with a spirocyclic linker, it is possible to precisely control the spatial orientation of pharmacophoric groups, leading to improved potency, selectivity, and pharmacokinetic properties.[3][4] These scaffolds are prevalent in natural products, which have evolved to interact with biological targets with high affinity and specificity.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of spirocyclic constrained peptides. We will delve into the principles of designing these sophisticated molecules, provide detailed protocols for their synthesis and conformational analysis, and discuss the critical role of these scaffolds in modern drug discovery.
I. Design Principles for Spirocyclic Constrained Peptides
The successful design of a spirocyclic constrained peptide hinges on the strategic selection and placement of the spirocyclic scaffold to enforce a desired secondary structure, such as a β-turn or an α-helix. This process is often guided by a combination of computational modeling and a deep understanding of the structure-activity relationship (SAR) of the parent peptide.[5][6]
A. Mimicking Secondary Structures:
Spirocyclic scaffolds can be designed to mimic specific peptide secondary structures that are often involved in molecular recognition events. A prominent example is the use of spirocyclic lactams to induce β-turn conformations.[2] The rigid spirocyclic core restricts the peptide backbone's dihedral angles (φ and ψ) to values characteristic of a β-turn, a common motif in receptor-ligand interactions.
Table 1: Comparison of Dihedral Angles in a Spirocyclic β-Turn Mimic and an Ideal Type II' β-Turn
| Dihedral Angle | Spiro-γ-lactam Mimic | Ideal Type II' β-Turn |
| φ (i+1) | ~50° | 60° |
| ψ (i+1) | ~-134° | -120° |
| φ (i+2) | ~-105° | -80° |
| ψ (i+2) | ~31° | 0° |
| (Data adapted from reference[2]) |
B. Computational Modeling in Scaffold Design:
Computational approaches are invaluable for the de novo design and virtual screening of spirocyclic constrained peptides.[7][8] Molecular dynamics (MD) simulations and conformational search algorithms can be employed to:
-
Predict the conformational preferences of different spirocyclic linkers within a peptide sequence.
-
Assess the geometric compatibility of the constrained peptide with the binding site of the target protein.
-
Guide the selection of optimal linker size and stereochemistry to achieve the desired bioactive conformation.
Caption: Computational workflow for designing spirocyclic constrained peptides.
II. Synthesis of Spirocyclic Constrained Peptides
The synthesis of spirocyclic constrained peptides typically involves two key stages: the preparation of the spirocyclic building block, often a non-canonical amino acid, followed by its incorporation into the peptide chain using solid-phase peptide synthesis (SPPS).[9][10]
A. Synthesis of a Spirocyclic β-Turn Mimic Building Block:
The Pictet-Spengler reaction is a powerful method for synthesizing spirocyclic scaffolds that can mimic β-turns.[2][11] The following protocol outlines the synthesis of a tetrahydro-β-carboline spirocyclic γ-lactam, a versatile building block for peptide constraint.
Protocol 1: Synthesis of a Tetrahydro-β-carboline Spirocyclic γ-Lactam
-
Starting Material: Begin with a suitable α-indolylmethyl α-amino γ-lactam.[2]
-
Pictet-Spengler Reaction:
-
Dissolve the starting lactam in a suitable solvent (e.g., dichloromethane).
-
Add an aldehyde (e.g., formaldehyde) and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic lactam.[2]
-
-
Characterization: Confirm the structure and stereochemistry of the synthesized building block using NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.[2]
B. Solid-Phase Synthesis of a Spirocyclic Constrained Peptide:
Once the spirocyclic building block is synthesized and appropriately protected (e.g., with an Fmoc group), it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][12][13][14]
Caption: Workflow for solid-phase synthesis of a spirocyclic constrained peptide.
Protocol 2: Fmoc-SPPS of a Spirocyclic Constrained Peptide
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide) in DMF for 30 minutes.[12][13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[12][13]
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (or the spirocyclic building block) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent (e.g., acetic anhydride).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.[12][13]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
III. Conformational Analysis of Spirocyclic Constrained Peptides
Determining the three-dimensional structure of the synthesized spirocyclic constrained peptide in solution is crucial to validate the design and understand its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[4][15][16][17]
A. NMR Spectroscopy for Structural Elucidation:
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain detailed structural information.
Table 2: Key NMR Experiments for Conformational Analysis of Peptides
| Experiment | Information Obtained |
| 1D ¹H NMR | Initial assessment of sample purity and conformational homogeneity. |
| 2D TOCSY | Identifies coupled proton spin systems within each amino acid residue. |
| 2D NOESY/ROESY | Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine the peptide's fold and tertiary structure.[9][17] |
| ¹H-¹³C HSQC | Correlates protons with their directly attached carbon atoms, aiding in resonance assignment. |
| ¹H-¹⁵N HSQC | Correlates amide protons with their directly attached nitrogen atoms, useful for backbone assignment. |
| ³J-coupling Constants | The magnitude of ³J(HN,Hα) coupling constants provides information about the backbone dihedral angle φ. |
| Temperature Coefficients | The temperature dependence of amide proton chemical shifts can identify intramolecular hydrogen bonds. |
Protocol 3: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (as listed in Table 2) on a high-field NMR spectrometer.
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
Use the NOESY/ROESY spectrum to sequence-specifically assign the resonances by identifying sequential (i, i+1) NOEs.
-
-
Structural Restraint Generation:
-
Derive interproton distance restraints from the intensities of the NOESY cross-peaks.
-
Determine dihedral angle restraints from the measured ³J(HN,Hα) coupling constants.
-
Identify hydrogen bond donors from temperature coefficient measurements.
-
-
Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.
B. Integrating Computational and Experimental Data:
The integration of NMR-derived restraints with molecular dynamics simulations can provide a more comprehensive understanding of the conformational landscape of the spirocyclic constrained peptide.[18] This combined approach can reveal the dynamic behavior of the peptide in solution and provide insights into its interaction with its biological target.
IV. Conclusion
Spirocyclic scaffolds represent a powerful and versatile tool in the design of conformationally constrained peptides. Their inherent rigidity and three-dimensionality allow for the precise control of peptide conformation, leading to enhanced biological activity and improved drug-like properties. The systematic approach outlined in these application notes, combining rational design, efficient synthesis, and rigorous conformational analysis, will enable researchers to harness the full potential of spirocyclic constrained peptides in their drug discovery endeavors. While the synthesis of these complex molecules can be challenging, the potential rewards in terms of novel and effective therapeutics are substantial.
V. References
-
An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. [Link]
-
Spirocyclic Peptidomimetics. In Peptidomimetics in Organic and Medicinal Chemistry. Wiley-VCH.
-
Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Heterocyclic Chemistry.
-
Macrocyclics and Constrained Peptides. Drug Discovery Chemistry.
-
Computational approaches to developing short cyclic peptide modulators of protein-protein interactions. Methods in Molecular Biology. [Link]
-
Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. Journal of Combinatorial Chemistry. [Link]
-
Comprehensive computational design of ordered peptide macrocycles. Science. [Link]
-
Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules. [Link]
-
NMR spectroscopy in the conformational analysis of peptides: an overview. Current Medicinal Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Synthesis and structure-activity relationships of linear and conformationally constrained peptide analogues of CIYKYY as Src tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Accurate de novo design of hyperstable constrained peptides. Nature. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect. [Link]
-
Solid-phase synthesis. Wikipedia. [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]
-
Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Request PDF. [Link]
-
Rational Design of Constrained Peptides as Protein Interface Inhibitors. Biomedicines. [Link]
-
Advantages of cyclic peptidomimetics (green) compared to linear... ResearchGate. [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]
-
Structure-activity relationships of cyclic and linear peptide T analogues. International Journal of Peptide and Protein Research. [Link]
-
Research progress in structure-activity relationship of bioactive peptides. Journal of Medicinal Food. [Link]
-
Zero-Shot Cyclic Peptide Design with Composable Geometric Conditions. ResearchGate. [Link]
-
Computational design of mixed chirality peptide macrocycles with internal symmetry. Protein Science. [Link]
Sources
- 1. MacroConf – dataset & workflows to assess cyclic peptide solution structures - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. Spirocyclic Peptidomimetics [ebrary.net]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational approaches to developing short cyclic peptide modulators of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive computational design of ordered peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers - American Chemical Society [acs.digitellinc.com]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 18. mdpi.com [mdpi.com]
Title: A Scalable, One-Pot Synthesis of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core scaffold for compounds with diverse biological activities.[1] This application note details a robust, efficient, and scalable one-pot protocol for the synthesis of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate for drug discovery and development programs. The presented methodology utilizes the classic Bucherer-Bergs reaction, a cost-effective and high-yielding approach that is well-suited for large-scale production. We provide a comprehensive guide covering the reaction mechanism, a detailed step-by-step protocol, critical safety considerations for handling reagents like potassium cyanide, and process optimization data. This document is intended to enable researchers and process chemists to confidently produce multi-gram to kilogram quantities of this valuable building block.
Introduction and Strategic Rationale
The demand for three-dimensional molecular scaffolds has grown significantly as medicinal chemists seek to "escape the flatland" of traditional aromatic cores in drug design.[2] Spirocyclic systems, particularly spirohydantoins, are of high interest due to their rigid conformational pre-organization, which can lead to improved target affinity and selectivity.[1][3] The target molecule, this compound (also known as 8-Boc-1,3-diazaspiro[4.5]decane-2,4-dione), incorporates this valuable spirohydantoin motif along with a Boc-protected nitrogen, making it an ideal intermediate for further functionalization in the synthesis of compound libraries.[1]
While numerous methods exist for synthesizing spirocycles, many are not amenable to large-scale production due to expensive catalysts, multi-step procedures, or harsh reaction conditions.[2] The strategic choice of the Bucherer-Bergs reaction addresses these challenges directly.
Causality for Method Selection:
-
Convergence: It is a one-pot, multi-component reaction that rapidly builds molecular complexity from simple, commercially available starting materials.
-
Cost-Effectiveness: It utilizes inexpensive reagents (ammonium carbonate, potassium cyanide) and starting materials (N-Boc-4-piperidone).
-
Scalability: The reaction is typically robust and high-yielding, making it a prime candidate for scaling from the bench to pilot plant production.[4]
The following protocol is designed as a self-validating system, with clear steps and safety considerations to ensure reproducibility and safe operation at scale.
Synthetic Workflow and Mechanism
The synthesis proceeds in a single operational step from the readily available N-Boc-4-piperidone.
Caption: High-level workflow for the one-pot synthesis.
The Bucherer-Bergs Reaction Mechanism
Understanding the mechanism is crucial for troubleshooting and optimization. The reaction is a cascade of equilibrium processes culminating in the irreversible formation of the stable hydantoin ring.
Sources
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Introduction
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a key heterocyclic scaffold used extensively in medicinal chemistry and drug discovery. Its rigid spirocyclic structure is a valuable design element for developing novel therapeutic agents, including potent enzyme inhibitors and PROTACs.[1] The synthesis of this compound, which is a Boc-protected spirohydantoin, most commonly proceeds via the Bucherer-Bergs multicomponent reaction.[2][3] While effective, this reaction can be prone to issues such as low yields, challenging purifications, and the formation of persistent impurities.
This technical support guide provides researchers and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis and improve the overall yield and purity of the target compound.
Core Synthesis Pathway: The Bucherer-Bergs Reaction
The primary route for synthesizing this spirohydantoin involves a one-pot reaction between a ketone (N-Boc-4-piperidone), a cyanide source (KCN or NaCN), and a carbonate source (ammonium carbonate). The reaction proceeds through an aminonitrile intermediate which then cyclizes to form the desired hydantoin ring.
Sources
Technical Support Center: Identifying and Mitigating Side Products in Spirocyclic Hydantoin Synthesis
Welcome to the technical support center for the synthesis of spirocyclic hydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you to identify, understand, and mitigate the formation of unwanted side products, ensuring the purity and integrity of your target molecules.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Q1: My reaction yields are low, and initial analysis by TLC and LC-MS shows a complex mixture of products. What are the likely culprits?
A: Low yields and a complex product profile in spirocyclic hydantoin synthesis, particularly via the Bucherer-Bergs reaction, typically point to three primary issues: incomplete reaction, premature hydrolysis of the product, or the formation of stable intermediates that fail to cyclize.
Causality and Identification: The Bucherer-Bergs reaction is a multicomponent synthesis that proceeds through several key intermediates.[1][2] An incomplete reaction will leave starting materials, such as the initial cyclic ketone, and key intermediates like the α-aminonitrile, in the final mixture. The α-aminonitrile is often the most common and persistent intermediate impurity.[3] Furthermore, the hydantoin ring itself is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during aqueous workup.[4][5] This ring-opening reaction generates the corresponding α-ureido acid (also known as hydantoic acid), which will appear as a distinct, more polar species in your analysis.[6][7]
To diagnose the issue, a systematic approach using LC-MS is highly effective for identifying each component based on its mass-to-charge ratio (m/z).
Experimental Protocol: Initial Impurity Profiling using LC-MS
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile/Water).
-
Chromatographic Conditions:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds with a wide range of polarities.
-
-
Mass Spectrometry Conditions:
-
Mode: Use Electrospray Ionization (ESI) in both positive and negative modes in a preliminary scan to ensure detection of all species.
-
Scan Range: Set a wide scan range (e.g., 100-1000 m/z) to capture the expected masses of starting materials, intermediates, product, and potential dimers.
-
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the expected species. This allows for the confident identification of impurities even if they co-elute.[8]
Q2: I've isolated my main product, but NMR analysis shows significant and persistent impurity signals. How can I definitively identify this side product?
A: The most common side products that persist after initial purification are the α-aminonitrile intermediate and the ring-opened hydantoic acid. Their structural similarities to the final product can make them difficult to remove and can lead to confusing NMR spectra. Comparing the expected analytical signatures is key to identification.
Data Presentation: Comparative Analysis of Spiro-Hydantoin and Common Side Products
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Expected [M+H]⁺ | Notes |
| Desired Spiro-Hydantoin | Two distinct N-H signals (broad singlets, ~6-11 ppm). | Two carbonyl signals (~155-180 ppm); Spirocyclic carbon signal (~60-75 ppm). | Theoretical Mass | The presence of two distinct carbonyl peaks is a hallmark of the hydantoin ring. |
| α-Aminonitrile Intermediate | One N-H signal (broad singlet, from -NH₂). | One nitrile signal (-C≡N, ~115-125 ppm); No carbonyl signals. | Product Mass - 43.01 | This intermediate lacks the carbonyl groups of the hydantoin ring.[9] |
| α-Ureido Acid (Hydantoic Acid) | Three N-H signals (broad); One carboxylic acid proton (-COOH, very broad, >10 ppm). | Two carbonyl signals (~155-175 ppm); One carboxylic acid carbonyl (~170-185 ppm). | Product Mass + 18.01 | This is the product of water addition (hydrolysis) and will be significantly more polar.[4] |
Mandatory Visualization: Bucherer-Bergs Reaction Mechanism and Side Product Formation
Below is a diagram illustrating the primary reaction pathway for the synthesis of a spirocyclic hydantoin from a cyclic ketone, along with the points where key side products diverge.
Caption: Key intermediates and side product pathways in the Bucherer-Bergs synthesis.
Q3: My synthesis starts with an enantiomerically pure α-amino amide, but the final hydantoin product is racemic. Why is this happening and how can I prevent it?
A: Racemization is a critical issue in pharmaceutical synthesis and often occurs during the cyclization step. The choice of cyclizing agent is paramount for preserving stereochemical integrity. While reagents like 1,1'-carbonyldiimidazole (CDI) are effective for forming the hydantoin ring, they are known to cause complete racemization.[10][11]
Causality: The racemization observed with CDI is proposed to be due to the formation of an imidazole carbamate intermediate. This intermediate can facilitate the deprotonation and reprotonation at the chiral α-carbon, leading to a loss of stereochemical information before cyclization is complete.[12]
Solution and Prevention: To avoid this issue, a change of reagent is necessary. The use of triphosgene with a non-nucleophilic base like pyridine has been shown to produce enantiomerically pure hydantoins from optically pure α-amino amides with high fidelity.[10][12] This method avoids the intermediate responsible for racemization.
Data Presentation: Comparison of Cyclizing Agents
| Reagent | Base | Typical Yield | Enantiomeric Excess (% ee) | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | N/A | Moderate-High | ~0% (Complete Racemization) | [10][11] |
| Triphosgene (0.4 eq.) | Pyridine | 41-80% | >96% (High Retention) | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the single most common side product in the Bucherer-Bergs synthesis of spirocyclic hydantoins?
The most frequently encountered side product is the unreacted α-aminonitrile intermediate .[1][3] Its formation is relatively rapid, but the subsequent cyclization, which involves reaction with carbon dioxide and intramolecular rearrangement, can be slower. If the reaction is not allowed to proceed to completion or if conditions are not optimal, this intermediate can be isolated in significant quantities.
Q2: How can I minimize the hydrolysis of my spirocyclic hydantoin product during workup and purification?
Minimizing hydrolysis requires careful control of pH and temperature.
-
Workup: When acidifying the reaction mixture to precipitate the product, use a dilute acid (e.g., 1M HCl) and add it slowly at a low temperature (0-5 °C) only until precipitation is complete. Avoid strongly acidic or basic conditions for extended periods.[2]
-
Purification: For recrystallization, choose neutral solvents or solvent mixtures (e.g., ethanol/water) and avoid prolonged heating.[2] If chromatography is necessary, ensure the silica gel is neutral, or consider using a buffered mobile phase if product stability is a major concern.
Q3: Are there specific reaction conditions that are known to suppress side product formation in the Bucherer-Bergs reaction?
Yes, several modifications can improve yields and purity:
-
Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times, which minimizes the formation of degradation products and polymers.[1][13]
-
Hoyer Modification: Performing the reaction in a closed system under an atmosphere of carbon dioxide at elevated pressure can increase the rate of cyclization of the aminonitrile intermediate, driving the reaction to completion and improving yields.[13][14]
-
Stoichiometry Control: Using the correct molar ratios of reactants is crucial. A common ratio is 1 equivalent of the ketone to 2 equivalents of KCN and 2 equivalents of (NH₄)₂CO₃. An excess of cyanide can lead to unintended side reactions.[2]
References
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]
-
Orrú, M., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(2), 249-257. [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. PubMed. [Link]
-
Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14013–14022. [Link]
-
Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. [Link]
-
Štefane, B., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(11), 3356. [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Scientific Diagram]. ResearchGate. [Link]
-
Okawara, T., et al. (1983). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 48(12), 2006–2009. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]
-
Kumar, V., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Accounts of Chemical Research, 54(9), 2238-2252. [Link]
-
Wikipedia. (n.d.). Hydantoin. Wikipedia. [Link]
-
Liese, A., & Mandl, M. (2019). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. [Link]
-
Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-27. [Link]
-
Jayakar, S. S., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Chemical Neuroscience. [Link]
-
Name Reaction. (n.d.). Bucherer-Bergs Reaction. Name Reaction. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(16), 4983. [Link]
-
Manfroni, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC - PubMed Central. [Link]
-
Manfroni, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14214–14226. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]
-
Kalník, M., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1 into hydantoins 5 in presence of CO2. [Scientific Diagram]. ResearchGate. [Link]
-
Kotha, S., & Meshram, P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
-
Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]
-
Jayakar, S. S., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Chemical Neuroscience. [Link]
-
Kotha, S., & Meshram, P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis. Organic Chemistry Portal. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Sarges, R., et al. (1985). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 28(12), 1716–1720. [Link]
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 10. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 11. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification of Polar Spirocyclic Amines by Column Chromatography
Welcome to the technical support center for the chromatographic purification of polar spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. Here, we move beyond basic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Part 1: Foundational Challenges
Polar spirocyclic amines represent a significant purification challenge due to their dual chemical nature. Their high polarity makes them poorly soluble in typical normal-phase solvents and weakly retained in standard reversed-phase systems, often leading to elution with the solvent front.[1] Simultaneously, the basicity of the amine functionality results in strong, undesirable interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[2][3] This interaction is a primary cause of severe peak tailing, irreversible adsorption, sample degradation, and ultimately, low recovery and poor purity.[2][4]
This guide provides systematic strategies to counteract these issues, ensuring robust and reproducible purifications.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the purification of polar spirocyclic amines.
Q1: Why is my spirocyclic amine showing severe peak tailing on a standard silica gel column?
Answer: Peak tailing is the most frequent problem and is a classic sign of secondary interactions between your basic amine and the column's stationary phase.[5] In an ideal separation, your compound should interact with the stationary phase via a single, uniform mechanism. However, with basic amines on silica, multiple retention mechanisms occur simultaneously.[4]
-
Primary Cause: The lone pair of electrons on the nitrogen atom of your amine forms a strong ionic interaction with acidic, ionized silanol groups on the silica surface.[6][7] This interaction is much stronger than the intended polar interactions (like hydrogen bonding) of the desired separation, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tail".
-
Consequences: This leads to decreased resolution between peaks, inaccurate quantification, and co-elution with impurities, compromising the purity of your final compound.[4]
Q2: I've tried adding a basic modifier like triethylamine (TEA) to my mobile phase, but the tailing persists. What should I do next?
Answer: While adding a competitive base like triethylamine (TEA) or ammonium hydroxide is a standard first step, its effectiveness can be limited.[2] These modifiers work by neutralizing the most acidic silanol sites, but they may not deactivate all of them, or the interaction of your specific spirocyclic amine might still be too strong.
Here is a systematic approach to optimize this method:
-
Increase Modifier Concentration: You can cautiously increase the concentration of the amine additive. Typically, 0.1% to 0.5% (v/v) is used, but for very basic compounds, this can be increased up to 2%.[8][9] Be aware that excessive base can alter the desired selectivity.
-
Change the Modifier: Not all basic modifiers are equal. If TEA isn't working, consider a stronger or sterically different base.
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, the most robust solution is to change the stationary phase to one that is not acidic.[2]
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica, creating a basic surface that repels basic analytes and prevents silanol interactions.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[12]
-
Reversed-Phase Chromatography: See Q3 for a detailed discussion on this alternative approach.
-
Q3: My polar amine elutes immediately (in the solvent front) in reversed-phase (C18) chromatography. How can I achieve retention?
Answer: This is a common outcome for highly polar compounds in reversed-phase (RP) chromatography.[1] The non-polar C18 stationary phase has very little affinity for your polar molecule, which prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol).
To increase retention, you have three primary options:
-
Adjust Mobile Phase pH: For amines, the most effective strategy is to use a high-pH mobile phase. By adjusting the pH to be at least two units above the pKa of your amine, you deprotonate it, converting it from a charged cation (R-NH3+) to a more neutral, less polar free base (R-NH2).[2] This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to greater retention.[2]
-
Protocol: Use a buffered mobile phase (e.g., ammonium bicarbonate or ammonium hydroxide) at a pH of 9-10. Ensure your column is stable at this pH; many modern silica-based columns are designed for extended pH ranges.
-
-
Use a Polar-Embedded or Polar-Endcapped Column: These are modified RP columns that include polar groups within the alkyl chains or at the end of them.[13] They offer a different selectivity and can provide better retention for polar analytes than standard C18 phases.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for very polar compounds that are not retained in RP.[1][14] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[15][16] A thin layer of water forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention. The elution gradient involves increasing the water content, which is the strong solvent in HILIC.[1]
Q4: Should I consider using a protecting group for the amine before purification?
Answer: Yes, this is a powerful and often underutilized strategy for purification. By temporarily converting the problematic amine into a less polar, non-basic functional group, you can dramatically simplify the chromatography.
-
The Strategy: Protect the amine with a group like tert-butyloxycarbonyl (Boc).[17] The resulting Boc-carbamate is significantly less polar and no longer basic, and it will behave like a "normal" compound on a standard silica gel column. After purification, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the pure amine.[18][19]
-
When to Use This:
-
When other methods (modifier addition, HILIC) have failed to provide adequate separation.
-
When your molecule is stable to the protection and deprotection conditions.
-
In multi-step syntheses where the amine needs to be protected for a subsequent step anyway.
-
| Pros | Cons |
| Enables use of simple, inexpensive silica gel. | Adds two steps (protection/deprotection) to the synthesis. |
| Eliminates peak tailing due to basicity. | Requires reagents for protection and deprotection. |
| Predictable chromatographic behavior. | Overall yield may be reduced by the extra steps. |
| Excellent for complex mixtures. | Not suitable for molecules with other acid-labile groups. |
Q5: What are Mixed-Mode and Ion-Exchange chromatography, and are they suitable for my spirocyclic amine?
Answer: Both are advanced techniques that are highly effective for charged and polar molecules.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[20] Since your protonated amine is a cation, you would use a cation-exchange column , which has negatively charged functional groups on its stationary phase.[21] Your positively charged amine binds to the column, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interaction.[22] IEX offers very high selectivity for charged species.
-
Mixed-Mode Chromatography (MMC): This is a more versatile approach where the stationary phase has ligands that can engage in multiple types of interactions simultaneously, such as reversed-phase and ion-exchange.[23][24] For example, a column might have both C18 chains (for hydrophobic interactions) and sulfonic acid groups (for cation-exchange).[25] This allows you to retain and separate compounds that are challenging for single-mode chromatography, offering unique selectivity and excellent peak shapes for ionic compounds.[23][26]
Part 3: Visualization & Workflow Hub
Visual aids are crucial for designing and troubleshooting complex separations. The following diagrams illustrate key decision-making processes and chemical interactions.
Diagram 1: Strategy Selection Workflow
Caption: Decision workflow for selecting a purification strategy.
Diagram 2: Mechanism of Peak Tailing and Mitigation
Caption: Interaction of a basic amine with untreated vs. modified silica gel.
Part 4: Experimental Protocols
Protocol 1: Normal-Phase Chromatography with a Basic Modifier
This protocol is for purifying a basic spirocyclic amine on standard silica gel.
-
TLC Analysis:
-
Prepare a stock solution of your chosen eluent (e.g., 95:5 Dichloromethane/Methanol).
-
Prepare a second stock solution containing the eluent plus 1% (v/v) triethylamine (TEA) or 1% of a 10% ammonium hydroxide in methanol solution.
-
Spot your crude material on two separate TLC plates and develop one in each solvent system. Observe the reduction in tailing on the plate with the basic modifier.
-
-
Column Preparation:
-
Dry-pack or wet-pack a column with silica gel as per standard lab procedure.
-
Equilibrate the column by passing through at least 3-5 column volumes of the mobile phase containing the basic modifier. This is a critical step. It ensures the entire silica bed is neutralized before you load your sample.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimum amount of the mobile phase (or a slightly stronger solvent like DCM).
-
Alternatively, for better resolution, perform a "dry load": dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.[27]
-
-
Elution and Fraction Collection:
-
Begin eluting with the modifier-containing mobile phase, collecting fractions. Monitor the elution by TLC.
-
If necessary, a gradient of increasing polarity (e.g., increasing the percentage of methanol) can be used, ensuring the basic modifier is present in all solvent mixtures.
-
Protocol 2: Boc-Protection of a Spirocyclic Amine for Purification
This protocol details the protection of the amine, its purification, and subsequent deprotection.
-
Protection Step:
-
Dissolve the crude amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) or use a biphasic system with aqueous sodium bicarbonate.[18]
-
Stir at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting amine.
-
Perform a standard aqueous workup to remove excess reagents. The crude Boc-protected product is now ready for chromatography.
-
-
Chromatography of Boc-Protected Amine:
-
The product is now a neutral, less polar carbamate. Purify using a standard silica gel column with a non-polar solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the pure, protected amine.
-
-
Deprotection Step:
-
Dissolve the purified Boc-protected amine in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA), typically in a 1:1 or 4:1 DCM/TFA ratio.[17]
-
Stir at room temperature for 1-2 hours. You may observe bubbling (CO₂ evolution).
-
Once deprotection is complete (monitor by TLC), carefully evaporate the solvent and TFA. Co-evaporation with a solvent like toluene can help remove residual acid.
-
Neutralize the resulting amine salt with a basic wash (e.g., saturated sodium bicarbonate solution) during an aqueous extraction to obtain the final, pure free amine.
-
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
-
Why HILIC is what your polar compounds need for purification. Buchi.com.
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
-
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.
-
Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.
-
Gas Chromatography Problem Solving and Troubleshooting. Restek.
-
Access our Mixed-Mode Universe. HELIX Chromatography.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
-
Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
-
Evolution of Mixed-Mode Chromatography. Chromatography Today.
-
(PDF) Mixed-Mode Chromatography. ResearchGate.
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PMC - PubMed Central.
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. NIH.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
-
New Protecting Group for Amines. ChemistryViews.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
-
Troubleshooting Flash Column Chromatography. University of Rochester.
-
Chromotography with free amines? Reddit.
-
Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. ResearchGate.
-
Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies.
-
Ion Exchange Chromatography. Purolite.
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.
-
Everything You Need to Know About Ion exchange chromatography. Microbioz India.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific.
-
Ion Exchange Chromatography. Cytiva Life Sciences.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Flash column of very polar amine without access to reverse phase silica? Reddit.
-
Amine workup. Reddit.
-
How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube.
-
Is there an easy way to purify organic amines? Biotage.
-
Purification of strong polar and basic compounds. Reddit.
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chiraltech.com [chiraltech.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. youtube.com [youtube.com]
- 20. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. microbiozindia.com [microbiozindia.com]
- 23. helixchrom.com [helixchrom.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. helixchrom.com [helixchrom.com]
- 26. researchgate.net [researchgate.net]
- 27. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Times for Diazaspiro[4.5]decane Formation
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their cyclization reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Slow or Incomplete Cyclization
One of the most frequent hurdles in the synthesis of diazaspiro[4.5]decanes is a slow or stalled cyclization step. This can manifest as low yields of the desired spiro-compound, the presence of unreacted starting materials, or the formation of undesired side products. Below is a systematic guide to diagnosing and resolving these issues.
Problem: The cyclization reaction is sluggish, showing minimal product formation after the expected reaction time.
Potential Cause 1: Suboptimal Reaction Temperature
Rationale: The rate of most chemical reactions is highly dependent on temperature.[1] Intramolecular cyclizations, particularly those forming strained ring systems, often have a significant activation energy barrier that must be overcome. Insufficient thermal energy can lead to a slow reaction rate.
Solutions:
-
Systematic Temperature Increase: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Refluxing Conditions: If the reaction is still slow at elevated temperatures in a given solvent, consider switching to a higher-boiling point solvent to enable reflux at a higher temperature.[2]
-
Microwave Irradiation: For reactions that are amenable to it, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[3]
Potential Cause 2: Inefficient Catalyst or Inappropriate Catalyst Loading
Rationale: Many diazaspiro[4.5]decane syntheses rely on catalysts to facilitate the cyclization. The choice of catalyst and its concentration are critical. An inappropriate or deactivated catalyst will fail to effectively lower the activation energy of the reaction. Palladium-based catalysts are commonly used in these types of cyclizations.[4][5][6]
Solutions:
-
Catalyst Screening: If the reaction is known to be catalyzed, but the rate is slow, consider screening a panel of catalysts. For instance, in palladium-catalyzed reactions, varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand can have a profound impact on reaction kinetics.[6][7]
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
-
Use Fresh Catalyst: Catalysts, especially those sensitive to air or moisture, can lose activity over time. Ensure you are using a fresh or properly stored catalyst.
Potential Cause 3: Unfavorable Reaction Concentration (Intermolecular vs. Intramolecular)
Rationale: The formation of a cyclic product from a linear precursor is an intramolecular process. This process is in competition with intermolecular reactions, where two or more linear molecules react with each other to form oligomers or polymers. At high concentrations, the probability of intermolecular collisions increases, which can disfavor the desired intramolecular cyclization.[8][9]
Solutions:
-
High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01 M to 0.1 M). This is a common strategy to favor intramolecular reactions.[8]
-
Slow Addition (Syringe Pump): A pseudo-high dilution effect can be achieved by the slow addition of the substrate to the reaction mixture containing the catalyst and any other reagents.[8] This keeps the instantaneous concentration of the reactive species low, favoring cyclization.
Problem: The reaction produces a significant amount of side products, primarily linear oligomers.
Potential Cause: Reaction concentration is too high.
Rationale: As mentioned previously, high concentrations favor intermolecular reactions, leading to the formation of dimers, trimers, and other oligomers instead of the desired cyclic product.[8][9]
Solutions:
-
Implement High Dilution: The most effective way to address this is to run the reaction under high dilution conditions (typically <0.05 M).
-
Slow Addition: Utilize a syringe pump for the slow addition of the starting material to the reaction vessel.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of the cyclization step in diazaspiro[4.5]decane formation?
A1: The rate of cyclization is influenced by a combination of factors including:
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Catalyst: The choice and concentration of the catalyst can dramatically affect the reaction kinetics.[6]
-
Solvent: The polarity and boiling point of the solvent can impact reactant solubility and the reaction rate.
-
Concentration: As detailed in the troubleshooting guide, concentration plays a crucial role in favoring intramolecular cyclization over intermolecular side reactions.[8][9]
-
Substrate Structure: The inherent strain of the forming spirocyclic system and the nature of the reacting functional groups will influence the activation energy of the cyclization.
Q2: How do I choose the right solvent for my cyclization reaction?
A2: The ideal solvent should fully dissolve your starting materials and be compatible with your chosen catalyst and reaction temperature. For reactions requiring elevated temperatures, a high-boiling point solvent like toluene, xylene, or DMF may be necessary.[2][10] In some cases, the solvent can also play a role in stabilizing reaction intermediates. It is often beneficial to screen a few different solvents to find the one that gives the best balance of reaction time and yield.
Q3: Can the order of addition of reagents affect the reaction outcome?
A3: Absolutely. In many cases, the order of addition is critical. For instance, in catalyzed reactions, it is often best to add the substrate to a mixture of the catalyst and solvent. As mentioned in the troubleshooting section, slow addition of the substrate can be a powerful technique to minimize side reactions.[8]
Q4: My starting material is a salt (e.g., a hydrochloride salt). Do I need to neutralize it before the cyclization?
A4: Yes, in most cases, if your starting material contains a basic nitrogen atom that is part of the cyclization, it will need to be in its free base form to be nucleophilic. The presence of an acid salt will likely inhibit the reaction. You can typically neutralize the salt by performing a liquid-liquid extraction with a mild aqueous base (like sodium bicarbonate solution) prior to the reaction.
Q5: Are there any specific analytical techniques that are well-suited for monitoring the progress of these cyclization reactions?
A5: LC-MS is a particularly powerful technique for monitoring these reactions. It allows you to track the disappearance of your starting material and the appearance of your product, as well as identify any major side products by their mass-to-charge ratio. TLC and GC are also excellent and often quicker methods for qualitative monitoring of reaction progress.
Experimental Protocols
General Protocol for Optimizing Reaction Temperature
-
Set up three small-scale reactions in parallel in sealed vials.
-
To each vial, add your starting material (e.g., 0.1 mmol), solvent (e.g., 2 mL), and catalyst (if applicable, e.g., 5 mol%).
-
Place each vial in a temperature-controlled heating block at three different temperatures (e.g., 60°C, 80°C, and 100°C).
-
After a set amount of time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to assess the extent of product formation.
-
Based on the results, you can narrow down the optimal temperature range for a larger scale reaction.
Protocol for a High-Dilution Cyclization Reaction
-
In a round-bottom flask equipped with a reflux condenser, add the bulk of the solvent and the catalyst (if applicable).
-
Heat the mixture to the desired reaction temperature.
-
Dissolve the starting material in a small amount of the reaction solvent in a separate flask.
-
Using a syringe pump, add the solution of the starting material to the heated reaction mixture over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 60°C | 80°C | 100°C |
| Catalyst | Catalyst A | Catalyst B | Catalyst C |
| Concentration | 0.1 M | 0.01 M | 0.01 M (Slow Addition) |
| Reaction Time | 12 h | 8 h | 6 h |
| Yield | 45% | 75% | 90% |
| Side Products | 20% Oligomers | 5% Oligomers | <2% Oligomers |
Table 1: Example of a table for summarizing optimization results for a diazaspiro[4.5]decane formation.
Visualizations
Caption: Troubleshooting workflow for slow cyclization reactions.
Caption: Effect of a catalyst on the activation energy of cyclization.
References
Sources
- 1. purkh.com [purkh.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ProQuest [proquest.com]
Technical Support Center: Stereochemical Integrity in Diazaspiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis and functionalization of diazaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity in these valuable scaffolds. The rigid, three-dimensional nature of the diazaspiro[4.5]decane core makes it a privileged structure in medicinal chemistry, but this same structural rigidity presents unique challenges in preventing racemization during synthetic modifications.[1]
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is racemization, and why is it a critical issue for my diazaspiro[4.5]decane derivatives?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers, known as a racemate.[2][3] This process results in a complete loss of optical activity.
For diazaspiro[4.5]decane derivatives, the spirocyclic carbon atom (the carbon atom common to both rings) is a chiral center. The absolute configuration at this center is crucial as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects. Therefore, maintaining enantiomeric purity is a non-negotiable aspect of drug design and development.
The primary mechanism of racemization involves the temporary removal of chirality. This often occurs through the formation of a planar, achiral intermediate, such as a carbocation or a carbanion, at or adjacent to the stereocenter.[4] Once this planar intermediate is formed, the subsequent reaction or protonation can occur from either face with equal probability, leading to a racemic mixture.
Q2: I'm observing a significant drop in enantiomeric excess (e.e.) after N-functionalization of my diazaspiro[4.5]decane. What's going wrong?
A2: This is one of the most common challenges. N-functionalization, such as alkylation or acylation of the nitrogen atoms in the diazacyclic ring, often requires basic conditions. The choice of base, solvent, and temperature can inadvertently create a pathway for racemization.
Core Problem: The primary culprit is often the deprotonation of the C-H bond adjacent (alpha) to the spirocyclic carbon. A sufficiently strong base can abstract this proton, creating a planar carbanion intermediate. This carbanion is stabilized by resonance with the adjacent nitrogen and any activating groups, which flattens the stereocenter and allows for reprotonation from either side, causing racemization.[2][5]
Below is a logical workflow to diagnose and solve racemization issues during the N-functionalization of diazaspiro[4.5]decane cores.
Sources
Technical Support Center: Troubleshooting Failed Boc Deprotection of Hindered Spirocyclic Amines
<_ _>
Welcome to the technical support center for troubleshooting the often-challenging tert-butyloxycarbonyl (Boc) deprotection of sterically hindered spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this crucial synthetic step. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why your deprotection might be failing and how to resolve it. Spirocyclic amines are increasingly vital motifs in medicinal chemistry, valued for their rigid three-dimensional structures.[1] However, the steric hindrance inherent to these structures can significantly impede the removal of the Boc protecting group, leading to incomplete reactions, low yields, and side product formation.
This resource is structured to address specific issues through a question-and-answer format, divided into a primary Troubleshooting Guide and a supplementary Frequently Asked Questions (FAQs) section.
Part 1: Troubleshooting Guide - When Standard Protocols Fail
This section addresses specific experimental failures and provides a logical, step-by-step approach to identify the root cause and implement effective solutions.
Issue 1: My Boc deprotection is incomplete, even after extended reaction times with standard TFA/DCM conditions.
Potential Cause 1: Insufficient Acid Strength or Concentration for a Hindered Substrate.
The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[2][3] In sterically hindered environments, such as those in spirocyclic systems, the approach of the acid to the Boc group can be significantly impeded, slowing down the reaction rate.[4][5]
Solution Pathway:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). While a 20-50% TFA/DCM solution is standard, for recalcitrant substrates, using neat TFA may be necessary.[5][6] However, be aware that concentrated TFA can sometimes lead to side reactions if scavengers are not used.[4]
-
Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, consider a more potent acidic medium. A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and effective alternative for challenging deprotections.[5][7]
Experimental Protocol: General Procedure for HCl/Dioxane Deprotection
-
Dissolve the Boc-protected spirocyclic amine in a minimal amount of an appropriate solvent like methanol or DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess HCl can be removed in vacuo. The resulting hydrochloride salt can often be precipitated with a non-polar solvent like diethyl ether.[6]
Potential Cause 2: Poor Solubility of the Substrate or Its Protonated Form.
For a reaction to proceed efficiently, all components must be adequately solvated. If your spirocyclic amine has poor solubility in the reaction medium, or if the resulting amine salt precipitates prematurely, the reaction can stall.
Solution Pathway:
-
Solvent Optimization: Experiment with different solvent systems. While DCM is common, other solvents like methanol, ethyl acetate, or even a co-solvent system may improve solubility.[8]
-
Temperature Modification: Gently warming the reaction mixture can sometimes improve solubility and increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.[4]
Issue 2: My LC-MS analysis shows a mass corresponding to my product +56 Da.
This mass increase is a tell-tale sign of tert-butylation, where the reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[9] Electron-rich aromatic rings or other nucleophilic functional groups within the spirocyclic structure are particularly susceptible.[4][10]
Solution Pathway: The Use of Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[4][7]
-
Common Scavengers: Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective scavengers. Water can also act as a scavenger.[4]
-
Scavenger Cocktails: For particularly sensitive substrates, a scavenger cocktail is often employed. A common mixture is 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O.[4]
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in DCM.
-
Add the scavenger (e.g., 5-10 equivalents of TIS) to the solution.
-
Add the acid (e.g., TFA) to the reaction mixture.
-
Stir at room temperature and monitor the reaction.
-
Work-up as usual. The silyl ether byproduct of the scavenger is typically volatile and easily removed.
Table 1: Comparison of Common Scavengers for Boc Deprotection
| Scavenger | Target Side Reaction | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | tert-butylation | 2.5-5% (v/v) | Highly effective for trapping carbocations. |
| Triethylsilane (TES) | tert-butylation | 5-10 equivalents | Similar to TIS, a good general-purpose scavenger. |
| Water | General carbocation trap | 2.5-5% (v/v) | Can also help with solubility of the amine salt. |
| Thioanisole | tert-butylation, oxidation | 5% (v/v) | Particularly useful for protecting tryptophan and methionine residues in peptides. |
| 1,2-Ethanedithiol (EDT) | tert-butylation | 2.5% (v/v) | Effective but has a strong odor. |
Part 2: Advanced & Alternative Deprotection Strategies
When standard acidic methods fail or are incompatible with other functional groups in your molecule, it's time to consider alternative approaches.
Issue 3: My molecule contains acid-sensitive functional groups that are not compatible with TFA or HCl.
Solution Pathway: Acid-Free Deprotection Methods
Several methods have been developed to remove the Boc group under neutral or even basic conditions, offering orthogonality to acid-labile protecting groups.[11]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling point solvent like diphenyl ether or simply in boiling water, can induce thermolytic cleavage of the Boc group.[11][12] Continuous flow reactors can offer precise temperature control for this method.[13]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection, often allowing for the use of milder reagents or even catalyst-free conditions in water.[14][15][16]
-
Lewis Acid Catalysis: Certain Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can facilitate Boc removal under milder conditions than strong Brønsted acids.[17]
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient method for deprotecting a wide range of N-Boc compounds at room temperature.[18]
Table 2: Overview of Alternative Boc Deprotection Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Thermal (Boiling Water) | Water, 100°C | Environmentally friendly, no acid required.[19] | Requires substrate to be thermally stable. |
| Microwave-Assisted | Water, 120°C or K₃PO₄·H₂O in MeOH | Rapid reaction times, can be performed under neutral or basic conditions.[15][20] | Requires specialized equipment. |
| Lewis Acid | ZnBr₂ in DCM | Mild conditions, selective for secondary N-Boc over primary.[17] | May not be suitable for all substrates. |
| Oxalyl Chloride | (COCl)₂ in Methanol | Mild, room temperature conditions.[18] | Reagents are toxic and must be handled with care. |
Diagram: Decision-Making Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of my Boc deprotection reaction? A1: Thin-layer chromatography (TLC) is a quick and effective method. The deprotected amine will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is particularly useful as it reacts with the newly formed primary or secondary amine to produce a distinct color, typically purple.[21] LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.
Q2: Can I remove the Boc group without an aqueous work-up? A2: Yes. If you use a volatile acid like TFA or an HCl solution in a volatile solvent like dioxane, you can often remove the excess acid and solvent in vacuo.[6][22] The resulting amine salt can then be used directly or neutralized. A recently developed method uses the ex situ generation of HCl gas for a solvent-free deprotection, yielding the hydrochloride salt directly and avoiding any work-up.[23]
Q3: My deprotected amine is an oil and difficult to handle. What can I do? A3: Converting the free amine to a salt (e.g., hydrochloride or trifluoroacetate) often results in a more stable, crystalline solid that is easier to handle and purify.[6] If the TFA salt is oily, trying the deprotection with HCl in dioxane to form the HCl salt may yield a solid product.
Q4: Is it possible to selectively deprotect one Boc group in the presence of another? A4: Generally, the Boc group is considered to be quite sensitive to acid, making selective deprotection challenging. However, subtle differences in the steric and electronic environment can sometimes be exploited. For instance, secondary N-Boc groups can sometimes be selectively cleaved in the presence of primary N-Boc groups using specific Lewis acids like ZnBr₂.[17]
Q5: What is the mechanism behind the formation of the +56 Da side product? A5: The +56 Da adduct corresponds to the addition of a tert-butyl group (C₄H₈). This occurs when the electrophilic tert-butyl cation, a byproduct of the Boc group cleavage, is not effectively trapped and instead reacts with a nucleophilic site on your starting material or product.[9] This is a classic Friedel-Crafts-type alkylation if an aromatic ring is present.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Available at: [Link]
-
Microwave-assisted N-Boc deprotection under mild basic conditions using K 3PO 4·H 2O in MeOH. ResearchGate. Available at: [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]
-
facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES. Available at: [Link]
-
A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. IJCSE. Available at: [Link]
-
Facile and Efficient N-Boc Deprotection of Amide and Sulfonamide under Microwave Irradiation in Water. Semantic Scholar. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
(PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. ijcea.org [ijcea.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
- 23. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions Involving Diazaspiro Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: dimer formation in cross-coupling reactions involving diazaspiro compounds. The unique three-dimensional and often sterically hindered nature of diazaspirocyclic scaffolds presents specific challenges that require a nuanced approach to reaction optimization.
This resource is designed to be a dynamic, field-relevant guide. We will move beyond generic advice and delve into the mechanistic reasoning behind common issues, providing you with the expert insights needed to resolve them effectively.
Understanding the Core Challenge: Why Do Diazaspiro Compounds Dimerize?
Dimer formation, or homocoupling, is a competitive side reaction where two molecules of the same starting material react with each other instead of the intended cross-coupling partner.[1] This consumes valuable substrates, complicates purification, and ultimately lowers the yield of your desired product. In the context of diazaspiro compounds, several factors can exacerbate this issue:
-
Steric Hindrance: The rigid, three-dimensional structure of diazaspirocycles can significantly impede the approach of the coupling partners to the catalytic center. This slowing of the desired cross-coupling pathway can allow the more facile homocoupling reaction to dominate.[2]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms within the diazaspiro core can act as ligands, chelating to the metal center of the catalyst. This can lead to the formation of inactive or less active catalytic species, which may favor side reactions like dimerization.[3][4]
-
Suboptimal Reaction Conditions: As with all cross-coupling reactions, factors like temperature, base selection, solvent, and catalyst/ligand choice play a critical role. For sterically demanding substrates like diazaspiro compounds, these parameters must be finely tuned to favor the desired reaction pathway.[1]
Troubleshooting Guides & FAQs in Detail
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.
Scenario 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is susceptible to side reactions when dealing with complex amines like diazaspiro compounds.[5][6]
Question: "I am attempting a Buchwald-Hartwig coupling between an aryl bromide and a mono-protected 2,6-diazaspiro[3.3]heptane. My main product is the homocoupled biaryl from my aryl bromide. What is the likely cause and how can I fix it?"
Answer and Recommended Actions:
This is a classic problem where the desired C-N bond formation is slower than the undesired C-C bond formation. The primary culprits are often related to the catalyst's activity and the reaction kinetics.
Causality: The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7] If the sterically bulky diazaspiro compound coordinates slowly to the palladium center, or if the subsequent reductive elimination to form the C-N bond is sluggish, the palladium intermediate has a longer lifetime. This provides an opportunity for a competing homocoupling pathway of the aryl bromide to occur, which is often promoted by the presence of oxygen or inefficient catalyst activation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol: Optimizing Ligand and Base
-
Ligand Selection: The choice of phosphine ligand is critical for coupling sterically hindered secondary amines.[6] Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed to accelerate the rate-limiting reductive elimination step, which should, in turn, outcompete the homocoupling pathway.[8]
-
Action: Switch from simpler ligands like P(t-Bu)3 to more advanced ligands such as XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging couplings.[6]
-
-
Base Selection: The base plays a crucial role in deprotonating the amine to facilitate its coordination to the palladium center.[7] For a hindered amine, a strong, non-nucleophilic base is often required.
-
Action: If you are using a weaker base like K2CO3 or Cs2CO3, consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and anhydrous.
-
-
Temperature Control: Higher temperatures can sometimes accelerate undesired side reactions more than the desired coupling.
-
Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This can often change the kinetic profile to favor the cross-coupling product.
-
| Parameter | Initial Condition (Example) | Optimized Condition (Suggestion) | Rationale |
| Ligand | P(t-Bu)3 | XPhos or RuPhos | Bulky biarylphosphine ligands accelerate reductive elimination, crucial for hindered substrates.[6] |
| Base | K2CO3 | NaOtBu or LHMDS | Stronger, non-nucleophilic bases are more effective for deprotonating hindered secondary amines.[7] |
| Temperature | 110 °C | 80-90 °C | Lowering temperature can disfavor the kinetic pathways leading to homocoupling.[1] |
| Pd Source | Pd(OAc)2 | XPhos Pd G3 | Pre-catalysts ensure efficient and reproducible generation of the active Pd(0) species.[4] |
Scenario 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, when one of the coupling partners is a sterically demanding diazaspiro compound (e.g., an aryl halide attached to a diazaspiro scaffold), boronic acid homocoupling can become a significant issue.[2][9]
Question: "I am trying to couple a boronic acid with a bromo-functionalized diazaspiro[3.3]heptane derivative. I am observing a significant amount of the boronic acid dimer. My reaction is rigorously degassed. What else could be the problem?"
Answer and Recommended Actions:
While oxygen is a common culprit for boronic acid homocoupling, it's not the only one.[1] In sterically hindered couplings, the transmetalation step (transfer of the organic group from boron to palladium) can be very slow. This allows for side reactions, including an alternative homocoupling pathway that doesn't necessarily require oxygen.
Causality: The Suzuki catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, both transmetalation and reductive elimination can be slow. A sluggish transmetalation step can lead to the palladium-halide intermediate having a longer lifetime, which can participate in side reactions. Furthermore, some catalyst/ligand combinations can promote the homocoupling of the boronic acid itself.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling.
Detailed Protocol: Optimizing Amide Coupling Conditions
-
Order of Addition: Do not mix the carboxylic acid and coupling reagent long before adding the amine.
-
Action: A common strategy is to dissolve the carboxylic acid and the diazaspiro amine together in an appropriate solvent (like DMF). Add a non-nucleophilic base (e.g., DIPEA). Cool the mixture (e.g., to 0 °C), and then add the coupling reagent solution dropwise. This ensures the activated species is generated in the presence of the desired nucleophile.
-
-
Choice of Coupling Reagent: Some coupling reagents are more prone to forming stable activated esters than others.
-
Action: If HATU is failing, consider alternatives. For example, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is often more efficient for hindered couplings. Propylphosphonic Anhydride (T3P®) is another excellent choice that often results in very clean reactions.
-
-
Solvent and Temperature: Ensure all reagents are fully dissolved.
-
Action: DMF is a common solvent for amide couplings for a reason; it's a good solvent for most components. Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) might be necessary to overcome the activation energy for the sterically hindered nucleophilic attack, but this must be balanced against the stability of the activated species.
-
| Parameter | Initial Condition (Example) | Optimized Condition (Suggestion) | Rationale |
| Coupling Reagent | HATU | COMU or T3P® | Different coupling reagents have different mechanisms and may be more effective for hindered substrates. |
| Order of Addition | Acid + HATU, then Amine | Acid + Amine + Base, then add HATU | Adding the coupling reagent last ensures the activated species is formed in the presence of the desired nucleophile. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | A more hindered, non-nucleophilic base is less likely to cause side reactions. [11] |
| Solvent | DCM | DMF or NMP | Polar aprotic solvents like DMF often improve solubility and reaction rates for amide couplings. [11] |
Concluding Remarks
Minimizing dimer formation when working with diazaspiro compounds is a challenge that hinges on understanding and controlling the kinetics of your coupling reaction. By systematically evaluating and optimizing the catalyst system, reaction conditions, and even the nature of your reagents, you can shift the balance away from undesired homocoupling and towards the successful synthesis of your target molecule. The key is to recognize that the steric bulk of the diazaspiro scaffold is the primary obstacle and to choose conditions that specifically accelerate the desired, sterically demanding transformation.
References
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. (n.d.). Lookchem. [Link]
-
Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams. (n.d.). National Institutes of Health. [Link]
-
2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. (2008). PubMed. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (2016). Royal Society of Chemistry. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. [Link]
-
The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles. (2016). Chemical Communications. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). IJPCSONLINE. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. [Link]
-
How bulky is a bulky ligand: energetic consequences of steric constraint in ligand-directed cluster assembly and disassembly. (2005). PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (n.d.). ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
-
Generation of Pd I dimer 1 under cross-coupling conditions. (n.d.). ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. (n.d.). ACS Catalysis. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
Divergent Organomagnesium Reactivity of Rigid, Dinucleating Naphthyridine Ligands: Subtle Changes with Big Impact. (2025). ChemRxiv. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]
- Amido spirocyclic amide and sulfonamide derivatives. (n.d.).
-
One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (n.d.). PubMed. [Link]
-
Divergent Organomagnesium Reactivity of Rigid, Dinucleating Naphthyridine Ligands: Subtle Changes with Big Impact. (n.d.). ChemRxiv. [Link]
-
Extremely bulky amide ligands in main group chemistry. (2015). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Reactions on 1,2-Diazines. (n.d.). Bentham Science. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed. [Link]
-
Buchwald–Hartwig reaction: an update. (n.d.). Semantic Scholar. [Link]
-
Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. (n.d.). ChemRxiv. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
-
Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization. (2025). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Substituted Spiro[4.5]decanes
Introduction:
Welcome to the technical support center for the stereoselective synthesis of substituted spiro[4.5]decanes. The spiro[4.5]decane framework is a key structural motif in numerous natural products and bioactive molecules, making its stereocontrolled synthesis a critical endeavor in medicinal chemistry and drug development.[1][2][3] However, the construction of the spirocyclic core, particularly with control over multiple stereocenters, presents significant synthetic challenges.[4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during these complex synthetic campaigns.
The inherent three-dimensionality and conformational rigidity of the spiro[4.5]decane scaffold make it a highly attractive framework in drug design.[3][5] This guide will delve into common issues related to diastereoselectivity and enantioselectivity in key synthetic transformations used to access these structures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of substituted spiro[4.5]decanes. Each entry provides a potential cause for the issue and a step-by-step protocol to resolve it.
Issue 1: Poor Diastereoselectivity in Intramolecular Aldol Condensation for Spiro[4.5]decanone Formation
Question: I am attempting an intramolecular aldol condensation to form a spiro[4.5]decanone, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity of this cyclization?
Underlying Cause: The stereochemical outcome of an intramolecular aldol reaction is often dependent on the transition state geometry of the cyclization.[6][7] Poor diastereoselectivity can arise from a lack of facial selectivity in the enolate attack on the tethered carbonyl group. This can be influenced by the choice of base, solvent, and reaction temperature, which all affect the structure and reactivity of the enolate.
Troubleshooting Protocol:
-
Reagent and Condition Screening: A systematic screen of reaction parameters is the first step. The choice of base is critical. Sterically hindered bases can favor the formation of the kinetic enolate, which may lead to a different diastereomeric outcome than the thermodynamic enolate.
-
Table 1: Recommended Screening Conditions for Intramolecular Aldol Condensation
Base Solvent Temperature (°C) Additive LDA THF -78 to 0 None LHMDS Toluene -78 to RT HMPA (1-2 equiv) KHMDS THF -78 18-Crown-6 | DBU | CH2Cl2 | 0 to RT | LiCl |
-
-
Chelation Control: If your substrate possesses a nearby coordinating group (e.g., a hydroxyl or ether), you can exploit chelation to control the facial selectivity of the enolate addition. The use of metal-containing bases or Lewis acid additives can enforce a more rigid transition state.
-
Experimental Protocol: Chelation-Controlled Aldol Cyclization
-
Dry your glassware thoroughly under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the dicarbonyl precursor in anhydrous THF or Et2O at a concentration of 0.1 M.
-
Cool the solution to -78 °C.
-
Add a Lewis acid such as MgBr2·OEt2 or ZnCl2 (1.1 equivalents) and stir for 30 minutes.
-
Slowly add a non-coordinating base like triethylamine (1.5 equivalents).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography.
-
-
-
Substrate Modification: If reagent control is insufficient, consider modifying the substrate to introduce a bulky protecting group that can direct the cyclization through steric hindrance.
Issue 2: Low Enantioselectivity in Asymmetric Catalytic Spirocyclization
Question: My organocatalytic [3+2] cycloaddition to form a spiro[4.5]decane is yielding a product with low enantiomeric excess (ee). What factors should I investigate to improve the enantioselectivity?
Underlying Cause: Low enantioselectivity in catalytic asymmetric reactions often points to a poorly organized transition state, where the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. This can be due to an inappropriate catalyst, suboptimal reaction conditions, or the presence of impurities.[8][9]
Troubleshooting Workflow:
Caption: Workflow for optimizing enantioselectivity.
Detailed Steps:
-
Catalyst Evaluation: The structure of the chiral catalyst is paramount. Small changes to the catalyst backbone or steric and electronic properties of its substituents can have a profound impact on enantioselectivity. For amine-catalyzed reactions, consider screening different cinchona alkaloid derivatives or diarylprolinol silyl ethers. For phosphine-catalyzed reactions, evaluate various chiral phosphines.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. A systematic screen of solvents with varying polarities is recommended.
-
Temperature Optimization: In many cases, lowering the reaction temperature will enhance enantioselectivity by reducing the thermal energy available to overcome the energy difference between the diastereomeric transition states.
-
Additive Screening: The presence of co-catalysts or additives, such as Brønsted or Lewis acids/bases, can significantly impact the reaction. For example, in some N-heterocyclic carbene (NHC) catalyzed reactions, specific additives can improve both yield and enantioselectivity.[10][11]
Issue 3: Regioselectivity Problems in Pauson-Khand Reaction for Spiro[4.5]decenone Synthesis
Question: I am using an intramolecular Pauson-Khand reaction to construct a spiro[4.5]decenone, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?
Underlying Cause: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, can present regioselectivity challenges, especially in intermolecular cases.[12][13] In intramolecular reactions, while generally more selective, the regiochemical outcome is influenced by the tether length between the alkene and alkyne, as well as steric and electronic factors of the substrates.[14][15][16]
Strategies for Regiocontrol:
-
Substrate Design: The most effective way to control regioselectivity is through substrate design. Introducing steric bulk near one of the reacting partners can disfavor one regioisomeric transition state.
-
Catalyst Choice: While the classic Pauson-Khand reaction uses stoichiometric cobalt carbonyl, modern catalytic variants using rhodium, iridium, or palladium can exhibit different regioselectivities.
-
Table 2: Catalyst Systems for Pauson-Khand Reaction
Metal Catalyst Typical Conditions Notes Co2(CO)8 Toluene, 60-110 °C Stoichiometric, classic conditions [Rh(CO)2Cl]2 DCE, 80 °C, CO atm Catalytic, often milder conditions | [Ir(cod)Cl]2 | Toluene, 110 °C, CO atm | Can favor different regioisomers |
-
-
Use of Directing Groups: A coordinating group placed strategically on the substrate can direct the metal catalyst to one face of the molecule, thereby controlling the regiochemical outcome of the cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of spiro[4.5]decanes?
A1: Several powerful strategies have been developed. These include:
-
Intramolecular reactions: Such as aldol condensations, Michael additions, and Diels-Alder reactions on appropriately substituted precursors.
-
Cycloaddition reactions: [3+2] and [5+1] cycloadditions have proven effective, often employing organocatalysis or metal catalysis to achieve high stereoselectivity.[8][10]
-
Radical cyclizations: Samarium(II) iodide-promoted ketyl radical cyclizations can provide spiro[4.5]decanes with high stereoselectivity.[17][18]
-
Metal-catalyzed reactions: Palladium-catalyzed dearomatization reactions and gold-catalyzed Conia-ene type reactions are also powerful methods.[19][20][21]
Q2: How can I confirm the relative and absolute stereochemistry of my substituted spiro[4.5]decane product?
A2: A combination of techniques is typically required:
-
NMR Spectroscopy: 1D and 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by observing through-space correlations between protons.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral HPLC/SFC: Chiral stationary phase chromatography can be used to separate enantiomers and determine the enantiomeric excess of the product. Comparison to a racemic or scalemic standard is often necessary.
-
Chemical Correlation: The stereochemistry of the product can be confirmed by converting it to a known compound through a series of stereochemically defined reactions.
Q3: Are there any "green" or more sustainable approaches to the synthesis of spiro[4.5]decanes?
A3: Yes, the field is moving towards more sustainable synthetic methods. Recent developments include:
-
Organocatalysis: The use of small organic molecules as catalysts avoids the need for heavy metals.[4][22]
-
Photocatalysis: Visible-light-mediated reactions can often be performed under mild conditions and can enable novel transformations.[1][23]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step, which increases efficiency and reduces waste.[5]
References
-
Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Wang, Y., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]
-
Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Organic Letters. [Link]
-
Li, J., et al. (2025). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Chinese Journal of Chemistry. [Link]
-
Gharbi, M., et al. (2020). Combination of multicomponent KA2 and Pauson-Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones. Beilstein Journal of Organic Chemistry. [Link]
-
Gharbi, M., et al. (2020). Combination of multicomponent KA² and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2015). Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts. [Link]
-
Zhang, J., et al. (2018). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Chemistry – An Asian Journal. [Link]
-
Zhao, Y., et al. (2022). Expedite synthesis of various spiro[10][17]decane derivatives by dearomatization spirocyclization. Tetrahedron Letters. [Link]
-
Wang, Y., et al. (2025). Intramolecular synthesis of spirocyclic aldol products. Catalysts. [Link]
-
Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts. [Link]
-
Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. Organic Letters. [Link]
-
Brion, A., Neuville, L., & Masson, G. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie. [Link]
-
Panten, J., & Surburg, H. (2016). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Chemistry & Biodiversity. [Link]
-
Li, H., et al. (2018). Highly Chemoselective Construction of Spiro[10][17]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. Organic Letters. [Link]
-
Zhang, Z., & Li, A. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. [Link]
-
Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Frontiers in Chemistry. [Link]
-
Kumar, P., & Bodas, M. S. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Tetrahedron Letters. [Link]
-
Doi, T., et al. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters. [Link]
-
Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. [Link]
-
Wang, Y., et al. (2025). Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. Catalysts. [Link]
-
Pauson–Khand reaction - Wikipedia. (n.d.). [Link]
-
Li, J., et al. (2025). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Chinese Journal of Chemistry. [Link]
-
Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2016). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers. [Link]
-
Wang, C., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]
-
Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. [Link]
-
Wang, Y., et al. (2025). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. European Journal of Organic Chemistry. [Link]
-
Kumar, P., & Bodas, M. S. (2002). Short total synthesis of the spiro[4.5]decane sesquiterpene (−)-gleenol. Tetrahedron Letters. [Link]
-
de Oliveira, A. C. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]
-
Intramolecular Aldol Reactions. (n.d.). Chad's Prep. [Link]
-
Tumber, A., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]
Sources
- 1. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Intramolecular Aldol Reactions - Chad's Prep® [chadsprep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Semantic Scholar [semanticscholar.org]
- 12. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. Combination of multicomponent KA2 and Pauson-Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate and Other Constrained Dipeptides in Drug Discovery
In the pursuit of novel therapeutics, medicinal chemists and drug discovery professionals are increasingly turning to constrained dipeptides to overcome the inherent limitations of traditional peptide-based drugs. By locking the peptide backbone into a specific conformation, these molecules can exhibit enhanced potency, selectivity, and metabolic stability. This guide provides an in-depth comparison of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a notable spirocyclic scaffold, with other classes of constrained dipeptides, supported by experimental insights and methodologies.
The Rationale for Conformational Constraint in Dipeptide Mimetics
Linear peptides, while offering a diverse chemical space, often suffer from rapid proteolytic degradation and poor bioavailability due to their conformational flexibility.[1][2][3] This flexibility also leads to a significant entropic penalty upon binding to a target receptor, which can decrease binding affinity.[2] Constraining the peptide backbone into a bioactive conformation is a well-established strategy to mitigate these issues.[1][2][3][4] This pre-organization of the pharmacophore can lead to a substantial increase in binding affinity and selectivity.[1]
This compound is a prime example of a highly rigid dipeptide mimetic. Its spirocyclic nature, where two rings share a single carbon atom, severely restricts the rotational freedom of the backbone, presenting a well-defined spatial arrangement of functional groups for interaction with biological targets.[5][6][7]
Structural and Synthetic Comparison of Constrained Dipeptides
The method of conformational restriction defines the properties and potential applications of a constrained dipeptide. Below is a comparison of the diazaspiro[4.5]decane scaffold with other common dipeptide mimetics.
| Dipeptide Mimetic Class | Key Structural Feature | Degree of Conformational Rigidity | General Synthetic Accessibility | Key References |
| Diazaspiro[4.5]decanes | Spirocyclic fusion of two rings | High | Moderate to Complex | [5][6][7] |
| β-Turn Mimetics | Cyclic structures (e.g., lactams) inducing a turn | Moderate to High | Variable | [5][7][8] |
| Stapled Peptides | Covalent linkage of amino acid side chains | High (local to the staple) | Complex | [9][10] |
| Cyclic Dipeptides (Diketopiperazines) | Six-membered cyclic amide ring | Moderate | High | [11] |
Table 1. Comparative overview of different classes of constrained dipeptides.
The synthesis of this compound and its analogs often involves multi-step synthetic routes, which can be a consideration in library synthesis for drug screening.[12]
Experimental Workflow: Synthesis and Characterization
A general workflow for the synthesis and characterization of a library of diazaspiro[4.5]decane-based compounds is depicted below.
Figure 1. A generalized workflow for the synthesis, characterization, and screening of diazaspiro[4.5]decane-based compound libraries.
Detailed Protocol: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a ligand for its target.[13] A typical competitive radioligand binding assay protocol is as follows:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled test compound (e.g., a diazaspiro[4.5]decane derivative).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Comparative Performance in Biological Systems
The ultimate test of a constrained dipeptide's utility is its performance in biological assays. The high degree of conformational rigidity of the diazaspiro[4.5]decane scaffold is expected to translate into high binding affinity and, potentially, improved selectivity.
Illustrative Data: The following table presents hypothetical, yet representative, data comparing a diazaspiro[4.5]decane-based compound with other constrained dipeptides targeting a G-protein coupled receptor (GPCR).
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Serum Stability (t1/2, h) |
| Diazaspiro[4.5]decane Derivative | GPCR Target A | 2.5 | 10.2 | > 24 |
| Linear Peptide Analog | GPCR Target A | 350 | 850 | < 0.5 |
| β-Turn Mimetic | GPCR Target A | 15.8 | 55.4 | 8 |
| Stapled Peptide | GPCR Target A | 5.1 | 18.7 | 16 |
Table 2. Illustrative comparative data for different classes of dipeptide mimetics. This data is for demonstration purposes and is not derived from a specific experimental study.
Probing Functional Activity: GPCR Signaling
For many drug targets, particularly GPCRs, it is essential to assess the functional consequences of ligand binding.[14][15][16][17] GPCRs signal through various downstream pathways, and a compound can act as an agonist, antagonist, or biased agonist.[14][17]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. insightaceanalytic.com [insightaceanalytic.com]
- 4. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 5. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic Peptidomimetics [ebrary.net]
- 7. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Constrained Peptides in Drug Discovery and Development [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
- 11. Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. molbio.gu.se [molbio.gu.se]
- 16. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Orthogonal Protecting Group Strategies in Diazaspiro[4.5]decane Synthesis
The diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent inhibitors and receptor modulators.[1][2] Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, making it an attractive framework for exploring chemical space in drug discovery. However, the synthesis of differentially functionalized diazaspiro[4.5]decanes presents a significant challenge: the selective manipulation of two secondary amine functionalities with similar reactivity.
This guide provides an in-depth comparison of alternative protecting group strategies to address this challenge. We will move beyond a simple recitation of protecting groups to explain the causality behind strategic synthetic choices, emphasizing the principles of orthogonality and chemoselectivity. The protocols and data presented herein are synthesized from established literature to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic campaigns.
The Imperative of Orthogonal Protection
In multistep synthesis, protecting groups are temporary modifications of functional groups that prevent undesired side reactions.[3] For a scaffold like diazaspiro[4.5]decane, where two chemically equivalent nitrogens must be addressed independently, an orthogonal protection strategy is paramount. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection and subsequent functionalization of one nitrogen while the other remains masked.[4][5][6] The success of a complex synthesis often hinges on the judicious selection of a compatible and robust orthogonal pair.
The most common amine protecting groups rely on the formation of carbamates, which temper the nucleophilicity and basicity of the nitrogen atom.[7] The three workhorses in this domain are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability Profile |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[8][9][10][11] | Stable to base, hydrogenolysis, and mild acid. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][12][13] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[3][14][15] | Stable to acid and hydrogenolysis. |
Core Orthogonal Strategies for Diazaspiro[4.5]decane Synthesis
Strategy 1: The Boc/Cbz Orthogonal Pair – A Classic and Robust Approach
The combination of Boc and Cbz is arguably the most widely employed orthogonal strategy for diamines due to the starkly different conditions required for their removal: strong acid versus catalytic hydrogenation.[8][11] This pairing offers excellent chemical distinction, allowing for high-fidelity selective deprotection.
Causality of Choice: This strategy is ideal for solution-phase synthesis where subsequent reaction steps may involve either acidic or basic conditions. The Cbz group is exceptionally stable to a wide range of reagents, while the Boc group's removal is typically a clean and high-yielding process. However, a critical consideration is the incompatibility of Cbz deprotection with any reducible functional groups within the molecule (e.g., alkenes, alkynes, nitro groups).
General Workflow: A common route involves the initial protection of one amine with Boc, followed by protection of the second amine with Cbz. Selective deprotection can then unmask either nitrogen for further elaboration.
Strategy 2: The Fmoc/Boc Orthogonal Pair – The Acid/Base Paradigm
The Fmoc/Boc pairing provides orthogonality based on lability to base and acid, respectively.[3][16] This strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) but is equally applicable in solution-phase chemistry, particularly when hydrogenation is not a viable option.[15]
Causality of Choice: This pair is selected when the substrate is sensitive to reductive conditions (precluding Cbz) or when extremely mild deprotection conditions are required. The removal of Fmoc with piperidine is a gentle process that leaves most other functional groups untouched. Conversely, the acid-labile Boc group is stable to the basic conditions used for Fmoc cleavage. This strategy is particularly powerful for building complex molecules with diverse functionalities.
General Workflow: The synthetic sequence is analogous to the Boc/Cbz strategy, with one amine protected with Fmoc and the other with Boc. The choice of which group to introduce first may depend on the overall synthetic plan and intermediate stability.
Sources
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. jocpr.com [jocpr.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chempep.com [chempep.com]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Substituted 1,3-Dioxo-2,8-diazaspiro[4.5]decane Derivatives: Unraveling the Influence of Substitution on Solid-State Architecture
In the landscape of modern drug discovery, the intricate dance of molecules in the solid state profoundly dictates their physicochemical properties, from solubility and stability to bioavailability. For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is not merely academic—it is a critical cornerstone of rational drug design. This guide delves into the X-ray crystal structure analysis of two derivatives of the versatile 1,3-dioxo-2,8-diazaspiro[4.5]decane scaffold: 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (1) and cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (2) . Through a comparative lens, we will explore how subtle changes in substitution patterns dramatically influence molecular conformation and intermolecular interactions, offering valuable insights for the targeted design of novel therapeutics.
The Significance of the Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The 1,3-dioxo substitution pattern, in particular, introduces hydrogen bond donors and acceptors, crucial for molecular recognition and influencing crystal packing.
Synthesis and Crystallization: A Tale of Two Derivatives
The journey from chemical synthesis to a high-quality single crystal suitable for X-ray diffraction is a multi-step process demanding precision and an understanding of crystallization principles. Here, we outline the synthetic protocols for our two case studies.
Experimental Protocol: Synthesis of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (1)
This synthesis proceeds via a two-step process, beginning with the formation of the spiro-hydantoin core followed by sulfonation.[1][2]
Step 1: Synthesis of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
To a 100 mL round-bottom flask, add substituted cyclohexanone (0.1 mol) and ammonium carbonate (0.6 mol).
-
Prepare a solution of potassium cyanide (0.1 mol) in 60% aqueous ethanol and add it to the reaction flask.
-
Heat the mixture on an oil bath at 328–333 K, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, concentrate it under reduced pressure, and acidify with concentrated HCl.
-
Filter the resulting precipitate and dissolve it in a saturated aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL) to remove impurities.
-
Acidify the aqueous layer to precipitate the desired 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
Filter the product and recrystallize from an ethanol/water mixture to yield pure crystals.
Step 2: Sulfonation
-
In a flask containing CH₂Cl₂ (20 mL), dissolve 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (4.8 mmol) and add triethylamine (4.8 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
In a separate flask, dissolve 4-chlorophenylsulfonyl chloride (5.8 mmol) in CH₂Cl₂ (10 mL).
-
Add the aryl sulfonyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with 1 M HCl (20 mL).
-
Extract the product with CH₂Cl₂ (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from ethyl acetate to obtain colorless, plate-like crystals suitable for X-ray analysis.
Experimental Protocol: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (2)
The synthesis of this derivative also involves the initial formation of the spiro-hydantoin core, followed by specific modifications to introduce the methoxy group. While a detailed step-by-step protocol for this specific cis-isomer is not available in the cited literature, a general approach for similar compounds is presented.[3]
General procedure for N-1 monosubstituted spiro carbocyclic hydantoins:
-
Strecker Reaction: A substituted cyclohexanone is reacted with sodium cyanide and an appropriate amine hydrochloride in a suitable solvent system (e.g., DMSO/H₂O) to form the α-amino nitrile.
-
Urea Formation: The α-amino nitrile is then treated with potassium cyanate in the presence of an acid to yield the corresponding ureido derivative.
-
Cyclization: The ureido derivative is cyclized using a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like DMF, followed by acidic workup to yield the final 1,3-diazaspiro[4.5]decane-2,4-dione.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethyl acetate/hexane.
The Art and Science of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow, from data collection to structure refinement, is a meticulous process that yields a wealth of structural information.
Workflow of Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.
-
Structure Validation and Analysis: The final structure is validated for its geometric and crystallographic integrity and then analyzed to understand the molecular conformation, bond lengths, bond angles, and intermolecular interactions.
A Comparative Look at the Crystal Structures
The power of X-ray crystallography lies in its ability to reveal the subtle yet significant impact of chemical modifications on the solid-state structure. A comparison of the crystallographic data for our two derivatives highlights these differences.
| Parameter | 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (1)[2] | cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (2)[4][5] |
| Formula | C₁₅H₁₇ClN₂O₄S | C₉H₁₄N₂O₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P 1 21/n 1 |
| a (Å) | 6.1722(4) | 11.1273 |
| b (Å) | 17.4561(12) | 6.5676 |
| c (Å) | 15.1355(9) | 14.1016 |
| β (°) | 94.460(5) | 101.282 |
| Volume (ų) | 1625.80(18) | 1010.5 |
| Z | 4 | 4 |
Key Observations:
-
Both compounds crystallize in the monoclinic system, a common crystal system for organic molecules.
-
The significant difference in the unit cell parameters and volume is a direct consequence of the different sizes and shapes of the substituents on the diazaspiro[4.5]decane core. The bulky 4-chlorophenylsulfonyl group in compound 1 leads to a much larger unit cell volume compared to the smaller methoxy group in compound 2 .
Conformational Analysis and Intermolecular Interactions: The Devil is in the Details
Beyond the unit cell, the true insights come from examining the molecular conformation and how the molecules pack together in the crystal lattice.
In the case of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (1) , the cyclohexyl ring adopts an ideal chair conformation.[1] This is the most stable conformation for a cyclohexane ring, minimizing steric strain. The hydantoin ring is essentially planar. A key feature of its crystal packing is the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[1] This robust hydrogen bonding motif is a strong directing force in the crystal packing of many hydantoin-containing structures. The dihedral angle between the 4-chlorophenyl group and the hydantoin ring is 82.98(4)°, indicating a nearly perpendicular arrangement which minimizes steric hindrance.[1]
For cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (2) , the "cis" designation in its name refers to the relative stereochemistry of the substituents on the cyclohexane ring. The presence of the methoxy group introduces a different set of potential intermolecular interactions compared to the chlorophenylsulfonyl group. While specific details of its hydrogen bonding network are not immediately available in the provided search results, it is highly likely that the N-H groups of the hydantoin ring are also involved in hydrogen bonding, either with the carbonyl oxygens of neighboring molecules or potentially with the methoxy oxygen. The overall packing will be dictated by a balance of these hydrogen bonds and weaker van der Waals interactions.
Visualizing Intermolecular Interactions
Caption: A simplified representation of potential intermolecular interactions.
Implications for Drug Design and Development
This comparative analysis underscores a fundamental principle in medicinal chemistry: small structural modifications can have a profound impact on the solid-state properties of a molecule.
-
Solubility and Dissolution Rate: The nature and strength of intermolecular interactions directly influence the lattice energy of a crystal. Stronger interactions, such as the extensive hydrogen bonding network in derivative 1 , can lead to a more stable crystal lattice, which may translate to lower solubility and a slower dissolution rate. This is a critical consideration for oral drug formulations.
-
Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) with different physical properties is a major challenge in drug development. The different substituents in derivatives 1 and 2 will likely lead to different polymorphic landscapes. Understanding the factors that favor the formation of a specific, stable polymorph is crucial for ensuring consistent product quality and performance.
-
Structure-Activity Relationship (SAR): By understanding how different substituents orient themselves in the crystal lattice, we can gain insights into how they might interact with a biological target. The fixed conformation of the diazaspiro[4.5]decane core, combined with the variable orientation of the substituents, provides a powerful platform for exploring SAR.
Conclusion
The X-ray crystal structure analysis of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione provides a compelling illustration of the principles of crystal engineering. The choice of substituent dramatically influences the unit cell parameters, molecular conformation, and the network of intermolecular interactions that govern the crystal packing. For researchers in drug discovery and development, these insights are invaluable for the rational design of molecules with optimized solid-state properties, ultimately leading to safer and more effective medicines. While the crystal structure of the parent tert-butyl protected compound remains elusive in the public domain, the detailed analysis of these derivatives provides a robust framework for understanding the structure-property relationships within this important class of molecules.
References
-
Kashif, M. K., et al. (2009). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1893. [Link]
-
Kashif, M. K., et al. (2009). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]
-
Graus, S., et al. (2010). Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. CrystEngComm, 12(10), 3132-. [Link]
-
PubChem. (n.d.). cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. PubChem. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Crystallography Open Database. Retrieved from [Link]
-
PubChem. (n.d.). cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
Sources
- 1. 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione | C9H14N2O3 | CID 11229380 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, diazaspiro compounds have emerged as a privileged structural motif, demonstrating a wide array of biological activities. Their unique three-dimensional architecture, conferred by the spirocyclic center, offers exciting opportunities for novel therapeutic agents. However, the synthetic complexity of these molecules often leads to a challenging impurity profile. For researchers, scientists, and drug development professionals, the unambiguous confirmation of purity is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance. An impure compound can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potentially toxicological issues.
This guide provides an in-depth comparison of analytical methods for confirming the purity of synthesized diazaspiro compounds. As a Senior Application Scientist, my goal is to move beyond a simple recitation of techniques and delve into the causality behind experimental choices, offering field-proven insights to ensure your analytical strategy is both robust and efficient.
The Orthogonal Approach: A Self-Validating System
A single analytical technique is rarely sufficient to definitively declare a compound as "pure." Each method has its own inherent biases and limitations. Therefore, a cornerstone of a trustworthy purity assessment is the application of orthogonal methods —techniques that measure the same attribute (purity) through different physical or chemical principles.[1][2] This approach provides a more comprehensive and self-validating assessment of a compound's integrity. For diazaspiro compounds, a combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity analysis, offering high-resolution separation of the target compound from its impurities.[3] For diazaspiro compounds, which often contain basic nitrogen atoms, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Causality Behind Experimental Choices in HPLC
The basicity of the diazaspiro core can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol groups. To mitigate this, consider the following:
-
Mobile Phase Modifiers: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%), to the mobile phase protonates the basic nitrogens of the diazaspiro compound and masks the acidic silanol groups on the stationary phase, leading to improved peak symmetry.
-
"Base-Deactivated" Columns: Employing columns specifically designed for the analysis of basic compounds, which have a reduced number of accessible silanol groups, can significantly enhance peak shape and resolution.
-
Orthogonal HPLC Methods: To ensure all potential impurities are detected, it is crucial to employ at least two different HPLC methods with orthogonal selectivity.[4] This can be achieved by varying the stationary phase (e.g., C18 vs. Phenyl-Hexyl), the mobile phase pH, or the organic modifier (e.g., acetonitrile vs. methanol).[5]
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To determine the purity of a synthesized diazaspiro compound and quantify any related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the diazaspiro compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: A base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm), or using a Diode Array Detector (DAD) to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Chiral HPLC: Addressing Stereoisomeric Purity
The spirocyclic nature of diazaspiro compounds often introduces chirality. As enantiomers can have vastly different pharmacological and toxicological profiles, assessing enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose.[6][7]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of a chiral diazaspiro compound.
-
Column Selection:
-
Screen a variety of chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., amylose or cellulose derivatives) being a common starting point for many nitrogen-containing heterocycles.
-
-
Mobile Phase:
-
Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio of these solvents is critical for achieving separation and is often optimized empirically.
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
Inject the synthesized sample and calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100.
-
Mass Spectrometry (MS): Confirming Identity and Detecting Trace Impurities
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its impurities. [8][9]When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity profiling. []
Causality Behind Experimental Choices in MS
-
Ionization Technique: For most diazaspiro compounds, which are relatively polar, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺), minimizing fragmentation and simplifying spectral interpretation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any impurities. This is invaluable for identifying unknown impurities. [11]* Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of an impurity and fragmenting it, MS/MS can provide structural information that aids in its identification. The fragmentation patterns of diazaspiro compounds often involve cleavage of the rings.
Experimental Protocol: LC-MS for Impurity Identification
Objective: To confirm the molecular weight of the synthesized diazaspiro compound and identify any co-eluting or trace-level impurities.
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Chromatographic Conditions: Use the same or similar conditions as the HPLC purity method to correlate peaks.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: A range that covers the expected molecular weight of the analyte and potential impurities (e.g., 100-1000 m/z).
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ of the diazaspiro compound.
-
Examine the mass spectra of all peaks in the total ion chromatogram to identify the molecular weights of impurities.
-
-
Elemental Analysis: A Fundamental Check of Composition
Elemental analysis (EA), or combustion analysis, provides the percentage of carbon, hydrogen, nitrogen, and sometimes other elements in a sample. [12]It is a fundamental and orthogonal technique for confirming the elemental composition and, by extension, the purity of a compound. [13][14]For nitrogen-containing heterocycles like diazaspiro compounds, the nitrogen value is a key indicator of purity.
Causality Behind Experimental Choices in EA
-
Sample Purity: The sample must be meticulously dried to remove any residual solvents or water, as these will significantly affect the C, H, and N percentages.
-
Acceptance Criteria: For a new compound to be considered pure, the experimentally determined elemental percentages should be within ±0.4% of the calculated theoretical values. [13]
Single Crystal X-ray Crystallography: The Definitive Structure and Purity Confirmation
For a crystalline solid, single-crystal X-ray crystallography is the most powerful method for unambiguously determining its three-dimensional structure, including the relative and absolute stereochemistry. [15][16]A high-quality crystal structure is considered definitive proof of a compound's identity and can also provide strong evidence of its purity, as significant impurities will disrupt the crystal lattice.
Causality Behind Experimental Choices in X-ray Crystallography
-
Crystal Growth: The primary challenge is often growing single crystals of sufficient size and quality. This can be a time-consuming and empirical process involving the screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [6][17]* Absolute Configuration: For chiral diazaspiro compounds, X-ray crystallography can determine the absolute configuration, which is crucial for understanding its biological activity.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths for Diazaspiro Compounds | Limitations | Typical Purity Threshold |
| HPLC-UV | Relative purity, detection of non-volatile impurities | High resolution, widely available, good for routine analysis | Requires a chromophore, relative quantification | >95% (by area %) |
| Chiral HPLC | Enantiomeric excess (ee) | Essential for chiral diazaspiro compounds | Requires method development, specialized columns | >99% ee |
| qNMR | Absolute purity, structural confirmation | Absolute quantification, no reference standard of analyte needed, non-destructive | Lower sensitivity than HPLC, requires careful sample preparation and parameter optimization | >95% (absolute) |
| LC-MS | Molecular weight confirmation, impurity identification | High sensitivity, provides molecular weight of impurities | Not inherently quantitative without standards, ion suppression effects | - |
| HRMS | Elemental composition | Highly accurate mass for formula determination of unknowns | More expensive and less common than standard MS | - |
| Elemental Analysis | Elemental composition (C, H, N) | Fundamental check of composition, orthogonal to other methods | Requires pure, dry sample; not sensitive to isomeric impurities | ±0.4% of theoretical values |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration | Definitive structural proof, confirms stereochemistry | Requires a suitable single crystal, can be time-consuming | - |
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of synthesized diazaspiro compounds requires a thoughtful and multi-faceted analytical strategy. No single technique can provide all the necessary information. By employing a combination of orthogonal methods, researchers can build a comprehensive and trustworthy data package that validates the identity, purity, and stereochemistry of their molecules. An initial assessment with HPLC-UV and LC-MS, followed by absolute purity determination by qNMR and confirmation of elemental composition by elemental analysis, constitutes a robust and defensible approach. For chiral compounds, chiral HPLC is non-negotiable, and when possible, single-crystal X-ray crystallography provides the ultimate structural confirmation. By understanding the principles and practical considerations of each technique, scientists can confidently advance their diazaspiro compounds in the drug discovery and development pipeline.
References
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic, 2017. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. ResearchGate. [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist, 2019. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline, 2024. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 2005. [Link]
-
Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International, 2011. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma, 2024. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ResearchGate. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
Impurity Synthesis And Identification. SpiroChem. [Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC, NIH. [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma, 2023. [Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science, 2002. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci, 2024. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC, NIH, 2014. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
An International Study Evaluating Elemental Analysis. PMC, NIH. [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 2024. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec. [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. Study.com, 2021. [Link]
-
Distinguishing Impurities … Part 1. ACD/Labs. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC, NIH. [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. RayBiotech. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC, NIH. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ScienceDirect, 2018. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics, 2025. [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Publications, 2022. [Link]
-
NMR characterization of impurities. ResearchGate. [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Request PDF, ResearchGate. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC, NIH, 2014. [Link]
-
Special Issue : X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC, NIH. [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. PMC, NIH. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PMC, NIH. [Link]
-
Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. PubMed. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. biopharmaspec.com [biopharmaspec.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. study.com [study.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. How To [chem.rochester.edu]
Navigating Conformational Space: A Comparative Guide to the Rigidity of Diazaspiro[4.5]decane Systems
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This rigid structure can pre-organize appended pharmacophoric groups into a specific spatial orientation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. However, the degree of this rigidity is not uniform across all diazaspiro[4.5]decane isomers. Understanding the subtle yet significant differences in the conformational dynamics between regioisomers, such as the 1,8- and 2,8-diazaspiro[4.5]decane systems, is paramount for rational drug design.
This guide provides a comparative analysis of the experimental and computational methodologies used to assess the conformational rigidity of these key diazaspiro[4.5]decane systems. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a synthesized perspective on the conformational preferences of these important scaffolds.
The Structural Landscape: 1,8- vs. 2,8-Diazaspiro[4.5]decane
The fundamental difference between the 1,8- and 2,8-diazaspiro[4.5]decane isomers lies in the placement of the nitrogen atoms within the five-membered pyrrolidine or imidazolidine ring. This seemingly minor alteration has a profound impact on the overall shape, flexibility, and the vectors available for substitution, thereby influencing the molecule's interaction with its biological target.
DOT Script for Isomer Comparison
Caption: Chemical structures of 1,8- and 2,8-diazaspiro[4.5]decane.
Assessing Conformational Rigidity: A Multi-pronged Approach
A comprehensive understanding of the conformational rigidity of diazaspiro[4.5]decane systems necessitates a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a more complete picture.
DOT Script for Analytical Workflow
Caption: Integrated workflow for assessing conformational rigidity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution
NMR spectroscopy is the cornerstone for elucidating the solution-state conformation and dynamics of diazaspiro[4.5]decane systems. Several NMR techniques are particularly insightful:
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are indispensable for determining through-space proton-proton proximities. The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial information for defining the molecule's three-dimensional structure in solution. For instance, in a study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, 2D NMR techniques, including HMBC and NOESY, were used to verify that the experimentally obtained structure matched the calculated lowest energy conformation.[1]
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion of the cyclohexane moiety. As the temperature is lowered, the rate of inversion slows down, leading to the decoalescence of signals for the axial and equatorial protons. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing a quantitative measure of the conformational rigidity.
Experimental Protocol: Variable Temperature 1H NMR for Ring Inversion Analysis
-
Sample Preparation: Dissolve 5-10 mg of the diazaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8) in a 5 mm NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.
-
Identify Coalescence: Observe the signals of the cyclohexane ring protons. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Slow-Exchange Spectra: Continue to lower the temperature until the signals for the axial and equatorial protons are sharp and well-resolved.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation for ring inversion (ΔG‡) from the coalescence temperature and the frequency difference between the exchanging signals in the slow-exchange regime.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This high-resolution structural information serves as a crucial benchmark for validating the results of computational models and for understanding the intrinsic conformational preferences of the scaffold, albeit in a crystalline environment which may be influenced by packing forces. For example, the crystal structure of 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one revealed that the cyclohexane ring adopts a chair conformation.[2] Similarly, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined by X-ray crystal structure analysis.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the diazaspiro[4.5]decane derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Conformational Analysis: Analyze the refined structure to determine the conformation of the spirocyclic system, including the pucker of the five-membered ring and the chair/boat/twist-boat conformation of the six-membered ring.
Computational Chemistry: In Silico Insights into Conformational Energetics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of diazaspiro[4.5]decane systems. These calculations can provide valuable information on the relative energies of different conformers and the energy barriers for their interconversion.
-
Conformational Search and Energy Minimization: A systematic or stochastic conformational search can identify the low-energy conformers of a diazaspiro[4.5]decane derivative. Subsequent geometry optimization and energy calculations using DFT can then rank these conformers by their relative stability. For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of four different conformations.[1]
-
Calculation of Rotational and Inversion Barriers: DFT can be used to calculate the energy barriers for conformational changes, such as the rotation around single bonds or the ring inversion of the cyclohexane moiety.[4][5][6][7][8] This provides a theoretical measure of the molecule's conformational rigidity that can be compared with experimental data from VT-NMR.
Experimental Protocol: DFT Calculation of Rotational Barriers
-
Structure Preparation: Build the initial 3D structure of the diazaspiro[4.5]decane derivative.
-
Ground State Optimization: Perform a geometry optimization of the ground state conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Identify the transition state for the conformational process of interest (e.g., ring inversion). This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the relevant dihedral angle.
-
Frequency Calculation: Perform a frequency calculation on both the ground state and transition state structures. The ground state should have no imaginary frequencies, while the transition state should have exactly one imaginary frequency corresponding to the desired conformational change.
-
Barrier Calculation: The energy barrier is the difference in the Gibbs free energies of the transition state and the ground state.
Comparative Analysis: Rigidity of 1,8- vs. 2,8-Diazaspiro[4.5]decane Systems
While direct, side-by-side comparative studies on the conformational rigidity of unsubstituted 1,8- and 2,8-diazaspiro[4.5]decane are scarce in the literature, we can infer some general trends based on the structural features and available data on their derivatives.
| Feature | 1,8-Diazaspiro[4.5]decane System | 2,8-Diazaspiro[4.5]decane System |
| Five-membered Ring | Imidazolidine or derivative | Pyrrolidine or derivative |
| Nitrogen Environment | N1 is typically an amide or urea nitrogen, potentially more planar. N8 is an amine. | N2 is an amine. N8 is an amine. |
| Substitution Vectors | N-acylation or N-alkylation at N1 and N8. | N-alkylation or N-acylation at N2 and N8. |
| Inferred Rigidity | The potential for a more planar five-membered ring due to amide/urea functionality at N1 could lead to a more rigid overall structure with a higher barrier to ring inversion of the cyclohexane ring. | The pyrrolidine ring is generally more flexible than a corresponding imidazolidinone. This could translate to a slightly lower ring inversion barrier for the cyclohexane ring compared to a similarly substituted 1,8-isomer. |
Expert Insights: The conformational rigidity of the diazaspiro[4.5]decane scaffold is significantly influenced by the nature and position of substituents. N-acylation or N-sulfonylation can dramatically increase the barrier to nitrogen inversion and influence the conformational preference of the adjacent rings. For instance, studies on N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones have shown the existence of stable atropisomers due to restricted rotation around the N-acyl bond.[9] While not a direct comparison, this highlights the profound impact of N-substitution on conformational dynamics.
Conclusion and Future Directions
The assessment of conformational rigidity in diazaspiro[4.5]decane systems is a critical aspect of their application in drug discovery. A synergistic approach employing NMR spectroscopy (NOESY, ROESY, VT-NMR), X-ray crystallography, and computational modeling provides the most comprehensive understanding of their solution-state dynamics and solid-state structures.
While the inherent rigidity of the diazaspiro[4.5]decane core is a key advantage, the choice between regioisomers and the nature of substitution can fine-tune this property. The available data suggests that the 1,8-diazaspiro[4.5]decane system, particularly when incorporating an amide or urea moiety in the five-membered ring, may offer a higher degree of conformational constraint compared to the 2,8-diazaspiro[4.5]decane scaffold.
Future work should focus on direct comparative studies of a series of systematically substituted 1,8- and 2,8-diazaspiro[4.5]decane derivatives to quantify the differences in their ring inversion barriers and conformational preferences. Such studies will provide invaluable data for medicinal chemists to make more informed decisions in the design of next-generation therapeutics based on this privileged scaffold.
References
-
Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
PubChem. (n.d.). 8-benzyl-2,8-diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
-
Fun, H.-K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1438. [Link]
-
Chemspace. (n.d.). 8-benzyl-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). TS structures and rotational barriers from DFT calculations [B3LYP/6– 31G(d,p)]. Retrieved from [Link]
-
Wiley Online Library. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(1), 86-89. [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Orjales, A., Mosquera, R., Labeaga, L., Rodes, R., & Berisa, A. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(1), 1273-1277. [Link]
-
Semantic Scholar. (2008). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Molbank, 2008(4), M579. [Link]
-
MDPI. (2021). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. Molecules, 26(11), 3293. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ScienceDirect. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3673-3682. [Link]
-
National Center for Biotechnology Information. (2021). Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. Acta Crystallographica Section E Crystallographic Communications, 77(Pt 3), 294–299. [Link]
-
Biomedical Research. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]
-
MDPI. (2023). Conformational Study of n,n'-(Alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s with Different Spacer Length. Molecules, 28(22), 7609. [Link]
-
MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 434. [Link]
-
Biomedical Research. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]
-
Sciencemadness.org. (2010). Rotational barrier calculations. Retrieved from [Link]
-
Semantic Scholar. (1999). Relative acidities and structure analysis of cis and trans isomers of 1,5‐oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 37(11), 827-832. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
PubMed. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375–6378. [Link]
- Google Patents. (n.d.). CA3043442A1 - Resolution of optically active diazaspiro[4.5]decane derivatives.
Sources
- 1. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 2. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. biomedres.us [biomedres.us]
- 8. Sciencemadness Discussion Board - Rotational barrier calculations - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Novel Diazaspiro[4.5]decane Analogs: A Validation Study
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The diazaspiro[4.5]decane core, a privileged structure in medicinal chemistry, presents a unique three-dimensional architecture that is of significant interest for the development of new therapeutic agents. This guide provides an in-depth validation of a multi-step synthetic route to a novel diazaspiro[4.5]decane analog, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. We will objectively compare this methodology with alternative synthetic strategies, supported by experimental data and a thorough analysis of the underlying chemical principles.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework, characterized by a spirocyclic carbon atom shared between a cyclohexane and a diazacyclopentane ring, offers a rigid and sterically defined scaffold. This unique topology allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. Analogs of this scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.[1] The validation of a robust and versatile synthetic route is therefore of paramount importance to enable the exploration of this valuable chemical space.
Featured Synthetic Route: A Multi-Step Approach to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This guide focuses on a well-documented, three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a novel analog with potential for further functionalization.[1] This route, while linear, offers high yields and the ability to introduce diversity at specific positions.
Retrosynthetic Analysis
Our approach begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
This initial step employs a Strecker reaction, a classic method for the synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source.
-
To a solution of 4-phenylcyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol), add methylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature is maintained below 25 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired α-aminonitrile.
Step 2: Synthesis of the Ureido Derivative
The α-aminonitrile is then converted to a ureido intermediate.
-
Treat the 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (1.0 eq) with potassium cyanate (1.5 eq) in the presence of acetic acid and water.[1]
-
Stir the mixture at room temperature for 4-6 hours.
-
The ureido derivative will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
The final step involves the cyclization of the ureido derivative to form the hydantoin ring.
-
To a solution of the ureido derivative (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the careful addition of water.
-
Acidify the mixture with dilute hydrochloric acid and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to afford 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Comparative Analysis of Synthetic Routes
To provide a comprehensive evaluation, we compare our featured multi-step synthesis with alternative strategies for constructing the diazaspiro[4.5]decane core.
Alternative Route 1: One-Step Domino Synthesis
A palladium-catalyzed domino reaction has been reported for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[2][3]
Caption: One-step domino synthesis of diazaspiro[4.5]decanes.
Alternative Route 2: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones
The synthesis of related triazaspiro[4.5]decane-2,4-diones has been achieved through a Strecker reaction of a cyanohydrin with ammonium carbonate.[4]
Comparison Table
| Feature | Featured Multi-Step Route | One-Step Domino Synthesis | Triazaspiro[4.5]decane-2,4-dione Synthesis |
| Number of Steps | 3 | 1 | 1 (from cyanohydrin) |
| Overall Yield | ~60%[1] | Moderate to good | Good |
| Starting Materials | Readily available | Specialized yne-en-ynes | Readily available |
| Catalyst | None | Palladium[2][3] | None |
| Versatility | Allows for diversification at N-1 and the phenyl ring | Limited to exocyclic double bond analogs | Good for generating triaza analogs |
| Scalability | Good | May require catalyst optimization | Good |
Mechanistic Insights: The "Why" Behind the Chemistry
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.
The Strecker Reaction
The initial step of our featured route relies on the Strecker synthesis. This reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. The acidic workup protonates the amine, yielding the hydrochloride salt.
Reductive Amination: A Cornerstone of Amine Synthesis
While not directly used in the featured multi-step synthesis of the dione, reductive amination is a powerful alternative for creating the C-N bond in other diazaspiro[4.5]decane analogs.[5][6] This one-pot reaction involves the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[6] The key advantage is the avoidance of over-alkylation, a common side reaction in direct amine alkylations.
Caption: General workflow for reductive amination.
The Pictet-Spengler Reaction: A Powerful Cyclization Strategy
For the synthesis of related tetrahydro-β-carboline and tetrahydroisoquinoline spirocycles, the Pictet-Spengler reaction is a highly effective tool.[7][8] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The reaction proceeds via an electrophilic attack of an iminium ion on the electron-rich aromatic ring.
Validation and Characterization: Ensuring Purity and Structural Integrity
The validation of any synthetic route culminates in the thorough characterization of the final product and intermediates.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final compound and intermediates.
-
Typical Conditions: A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is commonly used. Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the synthesized compounds.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For our target molecule, we would expect to see signals for the methyl group, the aromatic protons, and the protons on the cyclohexane and diazacyclopentane rings.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbons of the hydantoin ring would be expected to appear at a characteristic downfield shift.
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Technique: Electrospray ionization (ESI) is a common method for analyzing polar molecules like diazaspiro[4.5]decane analogs. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information.[9][10]
Characterization Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
¹H NMR (DMSO-d₆): Characteristic signals for the N-methyl group (singlet), aromatic protons (multiplet), and aliphatic protons of the cyclohexane and hydantoin rings.
-
¹³C NMR (DMSO-d₆): Resonances for the two carbonyl carbons in the hydantoin ring, the spiro carbon, the aromatic carbons, and the aliphatic carbons.
-
HRMS (ESI): The measured mass should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₁₅H₁₈N₂O₂.[1]
Conclusion
This guide has provided a comprehensive validation of a multi-step synthetic route to the novel analog, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Through a detailed comparison with alternative synthetic strategies, we have highlighted the advantages and disadvantages of each approach. The featured route offers a reliable and scalable method for accessing this valuable scaffold, with the potential for further diversification. The inclusion of detailed experimental protocols and mechanistic insights provides researchers with the necessary tools to implement and adapt these synthetic strategies in their own drug discovery and development programs. The robust characterization data confirms the identity and purity of the target compound, underscoring the validity of the described synthetic pathway.
References
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org Biomol Chem. 2014 Aug 7;12(29):5356-9. doi: 10.1039/c4ob00516c.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
- ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. Benchchem.
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
- Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed.
- Pictet–Spengler reaction. Wikipedia.
- Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype.
- Reductive Amin
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
- Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed.
- Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
- Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
- 1,3-Diazaspiro[4.5]decane-2,4-dione. US EPA.
- Amine synthesis by reductive amination (reductive alkyl
- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.
- The Pictet-Spengler Reaction Updates Its Habits.
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers.
- 2-azaspiro[4.5]decane-1,3-dione. SpectraBase.
- Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applic
- The Pictet-Spengler Reaction Upd
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Bio-Catalysis in Multicomponent Reactions. MDPI.
- A Mechanism Study on the (+)
- Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
- 1,4-Diazaspiro[4.5]decane. PubChem.
- fragmentation of deprotonated plumeran indole alkaloids by electrospray ioniz
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate. As a Senior Application Scientist, my objective is to ground these procedures in the principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Part 1: Chemical Profile and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal.
Compound Identification:
Physicochemical Data Summary
| Property | Value | Source |
| Molar Mass | 268.31 g/mol | [1] |
| Boiling Point | 440.1±45.0 °C (Predicted) | [1] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [1] |
| Form | Solid / Crystalline Powder | Inferred from related compounds |
Hazard Evaluation:
While a specific, comprehensive Safety Data Sheet (SDS) for the 1,3-dioxo isomer is not widely available, data from closely related structural analogs provide a strong basis for a precautionary approach to hazard assessment. The primary hazards are associated with irritation.
-
Skin Irritation: Analogous compounds are known to cause skin irritation.[2][3] Prolonged or repeated contact should be avoided.
-
Eye Irritation: Causes serious eye irritation.[2][3] Direct contact can lead to damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][3]
Due to these potential hazards, this compound must be managed as a regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates the proper identification and management of such waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Disposal is not merely discarding an unwanted chemical; it is a structured process governed by safety protocols and federal regulations.[6] Adherence to your institution's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA), is mandatory.[7][8]
Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.[9]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[10]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical step to prevent dangerous reactions.[6]
-
Waste Determination: This compound is a non-halogenated organic solid. It does not meet the criteria for ignitability, corrosivity, or reactivity under normal conditions. Its hazard profile classifies it as a toxic chemical waste.
-
Segregation: Store waste this compound in a designated container for non-halogenated solid organic waste .
-
Incompatible Materials: Keep this waste stream separate from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aqueous waste streams
-
Step 3: Containment and Labeling
All hazardous waste containers must be correctly chosen and labeled to ensure safety and compliance.[5][11]
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition, free of leaks or cracks.
-
Labeling: The waste container must be labeled clearly at the moment the first particle of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
The specific hazard(s): "Irritant , Toxic "
-
The date of accumulation.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being transferred for final disposal.[5][12]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5] This is a common and serious EPA violation.
-
Storage Location: Store the container in a secondary containment bin within a well-ventilated area, away from heat sources or direct sunlight.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA.
Step 5: Final Disposal
Final disposal of hazardous chemical waste must be conducted by a licensed and certified professional waste disposal company.[6][10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Transportation: Do not attempt to transport the chemical waste off-site yourself. Transportation is regulated by the Department of Transportation (DOT) and requires specific manifests and licensed haulers.[6]
-
Disposal Method: The typical disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
Part 3: Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep the solid material to collect it. Avoid creating dust.[10]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
-
-
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10]
-
Visualization: Disposal Workflow Diagram
The following diagram outlines the logical flow of the disposal process, from initial handling to final disposition.
Caption: Workflow for the disposal of this compound.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate. Capot Chemical. [Link]
-
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. ChemBK. [Link]
-
tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate | C13H22N2O3 | CID 45073946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C13H22N2O3 | CID 10015184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. ipgsf.com [ipgsf.com]
- 10. capotchem.com [capotchem.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. epa.gov [epa.gov]
Operational Safety Guide: Personal Protective Equipment for Handling Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 752234-60-9). As a key building block in medicinal chemistry and drug development, the integrity of your research and the safety of your personnel are paramount. This document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical, ensuring a self-validating system of safety and experimental integrity.
Foundational Risk Assessment: Understanding the Compound
This compound is a spirocyclic compound featuring a Boc (tert-butyloxycarbonyl) protecting group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be developed by analyzing its structural motifs and the known hazards of analogous compounds.
Core Hazard Profile (based on structural analogs): The primary hazards are associated with irritation and acute toxicity. Structurally similar compounds are classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
Expert Insight: The Boc protecting group is famously acid-labile, but the primary handling risk for the solid compound is mechanical: the generation of fine dust.[3][4] Particulate matter can be easily inhaled or come into contact with the skin and eyes, leading to the irritant effects noted above. Therefore, our primary safety objective is containment and the prevention of aerosolization.
The Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard; it should never be considered a substitute for robust engineering controls like a chemical fume hood.[5] The following PPE is mandatory for all operations involving this compound.
Primary Barriers: Eyes, Hands, and Body
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 certified safety goggles that provide a complete seal around the eyes.[6] Standard safety glasses with side shields are inadequate as they do not protect from fine dust or splashes from below.
-
Causality: The compound is a known serious eye irritant.[1] Goggles provide 360-degree protection against airborne particulates during weighing and splash hazards during solution work. For large-scale operations (>50g), a full face shield worn over safety goggles is required.
-
-
Hand Protection:
-
Minimum Requirement: Chemical-resistant nitrile gloves.[6] Always inspect gloves for tears or pinholes before use.[4]
-
Protocol: For any handling procedure, it is best practice to wear two pairs of nitrile gloves ("double-gloving"). This is especially critical when working in a contained environment like a glovebox or fume hood.[7] Contaminated outer gloves can be removed without compromising the inner layer of protection. Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.[7]
-
-
Body Protection:
-
Minimum Requirement: A long-sleeved, flame-retardant laboratory coat.[6] Ensure the coat is fully buttoned to provide maximum coverage.
-
Causality: A lab coat protects against incidental skin contact from minor spills and prevents the contamination of personal clothing.
-
Respiratory Protection: An Essential Control
-
Primary Engineering Control: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[3][6]
-
When Respirators are Required:
-
If engineering controls are not available or are malfunctioning.
-
During the cleanup of a significant spill.
-
Recommended for Weighing: Even within a fume hood, wearing an N95-rated particle respirator is a prudent secondary measure to prevent inhalation of fine, low-density dust that may escape immediate capture by the hood's airflow. For higher levels of protection, a respirator with organic vapor cartridges and P99 or P100 particulate filters is advised.[4]
-
PPE Summary by Operation
| Operation | Minimum Required PPE | Recommended Additional PPE |
| Weighing/Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat | N95 Respirator, Face Shield |
| Solution Preparation & Transfer | Double Nitrile Gloves, Safety Goggles, Lab Coat | Chemical-Resistant Apron |
| Reaction Work-up | Double Nitrile Gloves, Safety Goggles, Lab Coat | Face Shield, Chemical-Resistant Apron |
| Spill Cleanup | Double Nitrile Gloves, Safety Goggles, Lab Coat, Shoe Covers | Chemical Splash Apron, NIOSH-approved Respirator |
Step-by-Step Safe Handling Workflow
This protocol outlines the logical flow for safely handling the compound from receipt to disposal. Each step is designed to minimize exposure and maintain experimental integrity.
Caption: Workflow for handling this compound.
Detailed Protocol
-
Preparation & Pre-Handling:
-
Don all required PPE as outlined in the table above. Pay special attention to the fit of your safety goggles and respirator, if using.
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh paper/boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
-
Aliquoting & Weighing (Solid Form):
-
Perform all weighing operations on a marble balance table inside the fume hood to minimize vibrations and air currents.
-
Use an anti-static weigh boat or paper to prevent the fine powder from jumping due to static electricity.
-
Open the main container and carefully transfer the desired amount using a clean spatula. Avoid scooping in a manner that creates a plume of dust.
-
Securely close the main container immediately after aliquoting.
-
-
In-Solution Handling:
-
Add the weighed solid to your reaction vessel or flask inside the fume hood.
-
Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing the solid.
-
Once the compound is in solution, the risk of aerosolization is significantly reduced, but all other handling precautions remain in effect.
-
-
Post-Handling & Decontamination:
-
After completing the task, decontaminate all surfaces and equipment. Wipe down the interior of the fume hood, the balance, and any glassware with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as hazardous waste.[3]
-
Doff PPE in the correct order to avoid self-contamination: remove the outer gloves first, followed by the lab coat, face shield/goggles, and inner gloves.
-
Emergency & Disposal Plan
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
-
Evacuate all non-essential personnel from the area.[4]
-
Ensure you are wearing the appropriate PPE for spill cleanup (see table).
-
Prevent the spill from spreading or entering drains.[3]
-
For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep.
-
Carefully scoop the material into a labeled, sealable hazardous waste container.[3][4]
-
Decontaminate the spill area thoroughly with a solvent-soaked cloth, collecting all cleaning materials as hazardous waste.
Waste Disposal
-
Solid Waste: All contaminated solids, including gloves, wipes, weigh boats, and excess chemical, must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions and rinsate from cleaning glassware must be collected in a designated, sealed hazardous waste container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3] After rinsing, the container can be disposed of according to your institution's policies.
-
Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[4] Do not pour down the drain or mix with general refuse.[6]
References
- BenchChem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
- BenchChem. A Comprehensive Technical Guide to the Safe Handling of Boc-NH-PEG6-amine.
- ChemBK. This compound.
- PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information.
- Capot Chemical. MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate.
- Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Product Page.
- Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
- ChemBK. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate - Risk and Safety.
- Ontario College of Pharmacists. Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE).
- ChemicalBook. tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Safety Information.
Sources
- 1. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. ocpinfo.com [ocpinfo.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
